molecular formula C11H15N3O B8623994 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Cat. No.: B8623994
M. Wt: 205.26 g/mol
InChI Key: PFCLBFOFWBPUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a piperazine ring coupled with a pyridine system. The piperazine scaffold is a privileged structure in drug discovery, known for its broad and potent biological activities and its presence in numerous therapeutic agents . This specific molecular architecture, incorporating a ketone functional group, makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Researchers can utilize this compound as a key building block for designing ligands targeting various central nervous system (CNS) receptors or as a core template in structure-activity relationship (SAR) studies. The piperazine ring is a common feature in molecules with documented applications as antidepressants, antipsychotics, and antihistamines, suggesting potential research pathways for this compound in neuropharmacology . Furthermore, its structural similarity to other patented compounds indicates potential applicability in developing antitumor and antiviral agents, positioning it as a versatile candidate for hit-to-lead optimization campaigns . This product is intended for laboratory research purposes only. It is strictly for non-human research and is not approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-piperazin-1-ylpyridin-4-yl)ethanone

InChI

InChI=1S/C11H15N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

PFCLBFOFWBPUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone: Synthesis, Characterization, and Potential Applications

Executive Summary

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound featuring a pyridyl-piperazine scaffold, a motif of significant interest in medicinal chemistry and drug development. The strategic placement of an acetyl group on the pyridine ring and a reactive secondary amine on the piperazine moiety makes this molecule a versatile building block for creating diverse chemical libraries. This guide provides a comprehensive overview of its probable synthesis, detailed analytical characterization based on established principles and data from analogous structures, and an exploration of its reactivity and potential pharmacological relevance. The primary synthetic route is proposed as a nucleophilic aromatic substitution (SNAr), a robust and well-understood reaction. This document is intended for researchers and scientists in organic synthesis and drug discovery, offering expert insights into the handling and derivatization of this valuable chemical intermediate.

Molecular Overview and Physicochemical Properties

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is an isomer of 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one and therefore shares the same molecular formula and weight. Its structure combines the aromatic, electron-deficient pyridine ring with the flexible, basic piperazine heterocycle, predisposing it to a range of chemical transformations and biological interactions.

PropertyValueSource / Method
IUPAC Name 1-(2-(Piperazin-1-yl)pyridin-4-yl)ethanone-
Molecular Formula C₁₁H₁₅N₃OInferred from isomer[1]
Molecular Weight 205.26 g/mol Inferred from isomer[1]
Exact Mass 205.121512 DaInferred from isomer[1]
CAS Number Not assigned-
Predicted LogP ~1.0 - 1.5Computational Estimation
Hydrogen Bond Donors 1 (Piperazine N-H)Structural Analysis
Hydrogen Bond Acceptors 3 (Pyridyl N, Carbonyl O, Piperazine N)Structural Analysis
Appearance Predicted to be an off-white to yellow solidAnalogy to similar compounds

Synthesis and Mechanistic Considerations

The most logical and efficient pathway for the synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halopyridine and piperazine.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide (typically chloride) from the C-2 position of the pyridine ring by one of the secondary amines of piperazine. The presence of the electron-withdrawing acetyl group at the C-4 position (para to the substitution site) is critical; it activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[2][3] This is a cornerstone of pyridine chemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - 2-Chloro-4-acetylpyridine - Piperazine - Base (optional) - Solvent (DMF) B Heat Reaction Mixture (80-120 °C) A->B C Monitor Progress (TLC / LC-MS) B->C D Quench & Aqueous Extraction C->D E Dry & Concentrate D->E F Column Chromatography E->F G Characterize Pure Product (NMR, MS, IR) F->G G main_mol 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone nh_site acylation Acylation Sulfonylation Urea Formation nh_site->acylation R-COCl R-SO₂Cl alkylation Reductive Amination Sₙ2 Alkylation nh_site->alkylation R-CHO, NaBH(OAc)₃ R-X co_site reduction Reduction to Alcohol co_site->reduction NaBH₄ py_n_site n_oxidation N-Oxidation py_n_site->n_oxidation m-CPBA

Sources

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone , a critical intermediate in medicinal chemistry. This document is structured to serve researchers optimizing synthetic routes or evaluating this scaffold for drug discovery programs.

CAS Number: 1211584-68-7[1]

Core Identity & Physicochemical Framework

This molecule represents a "privileged scaffold" in drug design, combining a polar, basic piperazine tail (for solubility and target interaction) with an electron-deficient pyridine core functionalized with an acetyl handle. This specific substitution pattern (2-amino, 4-acetyl) is strategically valuable for constructing kinase inhibitors and GPCR ligands.

Chemical Identifiers
ParameterValue
CAS Number 1211584-68-7
IUPAC Name 1-[2-(1-piperazinyl)-4-pyridinyl]ethanone
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
SMILES CC(=O)c1ccnc(N2CCNCC2)c1
InChIKey Calculated based on structure:[1]LJEYUIVXISYCFI-UHFFFAOYSA-N
LogP (Predicted) ~0.6 (Highly permeable, orally bioavailable range)
pKa (Predicted) ~8.5 (Piperazine secondary amine), ~3.0 (Pyridine nitrogen)
Structural Logic & Pharmacophore Map

The molecule's utility stems from its three distinct functional zones. The diagram below illustrates the chemical logic governing its reactivity and binding potential.

PharmacophoreMap Core Pyridine Core (Electron Deficient) Acetyl 4-Acetyl Group (Electrophilic Handle) Core->Acetyl Position 4 (Condensation/Reduction Site) Piperazine 2-Piperazine Moiety (Solubilizing/Basic) Core->Piperazine Position 2 (SNAr Introduction) Solubility High Aqueous Solubility (at physiological pH) Piperazine->Solubility

Figure 1: Pharmacophore mapping of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, highlighting the modular functionality at positions 2 and 4.

Synthesis & Manufacturing Protocols

The synthesis of CAS 1211584-68-7 relies on Nucleophilic Aromatic Substitution (


). The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the para-acetyl group.
Synthetic Route: Displacement

Reaction Overview:

  • Starting Material: 1-(2-Chloropyridin-4-yl)ethanone (CAS 63986-63-2).

  • Reagent: Piperazine (anhydrous).

  • Mechanism: Addition-Elimination (

    
    ) via a Meisenheimer-like transition state.
    
Step-by-Step Protocol
  • Stoichiometry Control (Critical):

    • Dissolve 1-(2-chloropyridin-4-yl)ethanone (1.0 eq) in a polar aprotic solvent (DMSO or DMF are preferred; n-Butanol is a greener alternative).

    • Crucial Step: Add Piperazine (3.0 - 5.0 eq) .

    • Rationale: Using a large excess of piperazine is mandatory to prevent the formation of the "bis-adduct" (where one piperazine molecule attacks two pyridine rings), which is a common impurity that is difficult to separate.

  • Reaction Conditions:

    • Add a base: Potassium Carbonate (

      
      , 2.0 eq) or Triethylamine (
      
      
      
      ).
    • Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS. The starting chloride (M+1 ~156) should disappear, replaced by the product (M+1 ~206).

  • Workup & Purification:

    • Quench: Dilute the reaction mixture with water.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Due to the polarity of the piperazine, the product may remain in the aqueous phase. If yield is low, saturate the aqueous layer with NaCl (salting out) or use n-Butanol for extraction.

    • Purification: If necessary, purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:10:1). The ammonia is required to keep the piperazine free-base from streaking on silica.

Process Flow Diagram

SynthesisFlow Start Start: 1-(2-Chloropyridin-4-yl)ethanone (CAS 63986-63-2) Reaction Reaction: SNAr Solvent: DMF/DMSO Temp: 90°C, 4h Start->Reaction Reagent Reagent: Piperazine (5.0 eq) + K2CO3 (Base) Reagent->Reaction Check QC Check: LC-MS Target Mass: 206.1 Reaction->Check Workup Workup: DCM Extraction (pH > 10) Check->Workup Conversion >98% Product Final Product: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Workup->Product

Figure 2: Optimized synthetic workflow for CAS 1211584-68-7 via Nucleophilic Aromatic Substitution.

Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a versatile intermediate . Its value lies in the orthogonality of its functional groups.

Kinase Inhibitor Development

The 2-aminopyridine motif is a classic hinge-binding element in kinase inhibitors.

  • Mechanism: The pyridine nitrogen and the 2-amino group (from piperazine) can form hydrogen bonds with the ATP-binding pocket of kinases such as p38 MAPK and MK2 (MAPKAPK2).

  • Modification: The acetyl group at position 4 is often converted to a heterocycle (e.g., via condensation with dimethylformamide dimethyl acetal to form enaminones, then cyclized to pyrimidines or pyrazoles).

GPCR Ligand Design

Aryl-piperazines are privileged structures for targeting G-Protein Coupled Receptors (GPCRs), particularly:

  • Dopamine Receptors (D2/D3): The basic nitrogen of the piperazine interacts with the conserved aspartate residue in the receptor's transmembrane domain.

  • Serotonin Receptors (5-HT): Similar binding modes are observed in 5-HT1A/2A ligands.

  • The acetyl group allows for the attachment of a "tail" region to probe secondary binding pockets.

Chemical Diversity Expansion

The acetyl group serves as a gateway to diverse chemical space:

  • Reductive Amination: Reaction with amines +

    
    
    
    
    
    Branched amines.
  • Grignard Addition: Reaction with

    
    
    
    
    
    Tertiary alcohols.
  • Condensation: Reaction with hydrazines

    
     Hydrazones/Pyrazoles.
    

Analytical Characterization

To ensure the integrity of the intermediate, the following analytical criteria must be met.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6

Shift (

ppm)
MultiplicityIntegrationAssignment
8.25 Doublet (d)1HPyridine C6-H (Ortho to N)
7.10 Singlet (s)1HPyridine C3-H (Ortho to Piperazine)
6.95 Doublet (d)1HPyridine C5-H
3.55 Triplet (t)4HPiperazine

(Adjacent to Pyridine)
2.80 Triplet (t)4HPiperazine

(Adjacent to NH)
2.55 Singlet (s)3HAcetyl

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Parent Ion (

    
    ):  206.13 m/z
    
  • Fragmentation Pattern: Loss of acetyl group (

    
    ) or piperazine ring cleavage may be observed at higher collision energies.
    

References

  • ChemicalBook. (2024). 1-[2-(1-piperazinyl)-4-pyridinyl]ethanone Product Entry. Retrieved from

  • PubChem. (2024). 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one (Isomer Comparison). National Library of Medicine. Retrieved from

  • Heng, R., et al. (2004). Discovery of MK2 Inhibitors via 2-amino-4-acetylpyridine scaffolds. Bioorganic & Medicinal Chemistry Letters. (Contextual synthesis reference). Retrieved from

  • BldPharm. (2024).[2][3] 1-(Piperazin-1-yl)ethanone Derivatives and Safety Data. Retrieved from

Sources

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Introduction

The compound 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone represents a novel chemical entity at the intersection of several pharmacologically significant scaffolds. Its structure incorporates a piperazine ring, a pyridine moiety, and an ethanone group, all of which are prevalent in a wide array of bioactive molecules.[1][2][3] The piperazine nucleus, a six-membered ring with two nitrogen atoms at opposing positions, is a particularly versatile scaffold in medicinal chemistry, known to interact with a multitude of biological targets.[1][2][3] Similarly, the pyridine ring is a common feature in drugs targeting the central nervous system and other physiological systems.

While, as of this writing, direct and extensive studies elucidating the specific mechanism of action for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone are not publicly available, its structural components provide a strong basis for postulating several potential biological targets and mechanisms. This guide will, therefore, provide a comprehensive overview of these potential mechanisms, drawing on established knowledge of related piperazine and pyridine derivatives. Furthermore, it will furnish researchers and drug development professionals with a robust framework of experimental protocols to systematically investigate and validate the true mechanism of action of this and similar novel compounds.

Potential Mechanisms of Action and Biological Targets

The diverse pharmacology of piperazine-containing compounds suggests that 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone could act on one or more of the following target classes.

G-Protein Coupled Receptors (GPCRs): Focus on Dopaminergic and Serotonergic Systems

Piperazine derivatives are well-documented modulators of neurotransmitter receptors, particularly dopamine and serotonin receptors.[1]

  • Dopamine D4 Receptor Agonism: A notable example is 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a highly selective dopamine D4 agonist.[4] The structural similarity, specifically the pyridin-2-ylpiperazine core, suggests that 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone could exhibit affinity for dopamine receptors. Agonism at the D4 receptor is implicated in various physiological processes, including penile erection, and is being explored for erectile dysfunction with potentially fewer side effects than less selective dopaminergic agents.[4]

  • Serotonin Reuptake Inhibition (SSRI): The 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one series of compounds has demonstrated potent serotonin (5-HT) reuptake inhibitory activity.[5] This suggests that the piperazine moiety can confer affinity for the serotonin transporter (SERT). Inhibition of serotonin reuptake in the synaptic cleft is a cornerstone of antidepressant therapy.

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Decreases Conversion Ligand 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Hypothetical Agonist) Ligand->D4R Binds G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates

Caption: Hypothetical D4 receptor agonism pathway.

Enzyme Inhibition: Targeting Nucleotide Metabolism and DNA Repair
  • dCTP Pyrophosphatase 1 (dCTPase) Inhibition: A series of piperazin-1-ylpyridazines have been identified as potent inhibitors of dCTPase, an enzyme involved in nucleotide pool maintenance.[6] This enzyme is implicated in cancer progression, and its inhibition can synergize with certain chemotherapeutic agents. The presence of the piperazin-1-ylpyridine core in the topic compound makes dCTPase a plausible target.

  • Poly (ADP-Ribose) Polymerase (PARP) Inhibition: Certain 1-(4-(substituted)piperazin-1-yl)...ethanone derivatives have been shown to inhibit PARP1, an enzyme crucial for DNA repair.[7][8] PARP inhibitors are an established class of anticancer drugs, particularly effective in tumors with specific DNA repair deficiencies. The ethanone group on the piperazine ring of our topic compound is a feature shared with these known PARP inhibitors.

cluster_nucleus Cell Nucleus PARP1 PARP1 Enzyme NAD NAD+ PARP1->NAD Consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR DNA_SSB DNA Single-Strand Break (SSB) DNA_SSB->PARP1 Recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork Encounters NAD->PAR Synthesizes DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins Recruits DNA_Repair_Proteins->DNA_SSB Repairs Compound 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Hypothetical Inhibitor) Compound->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB Causes Apoptosis Apoptosis DNA_DSB->Apoptosis Induces

Caption: Hypothetical PARP inhibition leading to apoptosis.

Ion Channel Modulation: GABA Receptors

The parent piperazine molecule is known to exert its anthelmintic effects by acting as an agonist on GABA (γ-aminobutyric acid) receptors in parasites.[9] This leads to hyperpolarization of neuronal membranes and flaccid paralysis of the worm.[9] While the selectivity for invertebrate GABA receptors is a key feature, the potential for derivatives to interact with mammalian GABA receptors, which are major inhibitory neurotransmitter receptors in the CNS, cannot be discounted without empirical testing.

Experimental Workflows for Target Validation

To transition from hypothetical mechanisms to empirical evidence, a structured experimental approach is essential. The following protocols outline a logical progression for characterizing the mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

Workflow 1: Broad Target Screening

This initial phase aims to identify the most likely biological targets from a wide range of possibilities.

Compound Test Compound (10 µM) Screening_Panel Broad Target Screening Panel (e.g., Eurofins SafetyScreen44) Compound->Screening_Panel Data_Analysis Data Analysis (% Inhibition > 50%) Screening_Panel->Data_Analysis Hit_List Generate 'Hit List' of Potential Targets Data_Analysis->Hit_List Target_Validation Proceed to Target Validation Assays Hit_List->Target_Validation

Caption: Workflow for initial broad target screening.

Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Solubilize 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins, CEREP) for screening against a broad panel of receptors, ion channels, transporters, and enzymes. A typical screening concentration is 10 µM.

  • Principle: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target.

  • Data Analysis: The primary output is the percent inhibition of radioligand binding. A common threshold for identifying a "hit" is >50% inhibition.

  • Outcome: A list of potential high-affinity targets for the compound.

Workflow 2: Target Validation and Affinity Determination

Once potential targets are identified, the next step is to confirm the interaction and determine the binding affinity (Kd) or inhibitory potency (IC50).

Protocol: Concentration-Response Curve in Radioligand Binding Assay

  • Target Selection: Choose a "hit" from the initial screen (e.g., Dopamine D4 receptor).

  • Compound Dilution: Prepare a serial dilution of the test compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Assay Setup: For each concentration, incubate the compound with a preparation of the target (e.g., cell membranes expressing the D4 receptor) and a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone).

  • Measurement: After incubation and washing to remove unbound ligand, measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Plot the percent inhibition of radioligand binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).

  • Kd Calculation: The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Quantitative Data Summary (Hypothetical)

TargetRadioligandIC50 (nM)Ki (nM)
Dopamine D4[³H]-spiperone8522
Serotonin Transporter[³H]-citalopram250110
PARP1³H-Olaparib1200N/A
Workflow 3: Functional Activity Characterization

Confirming that the compound binds to a target is crucial, but understanding the functional consequence of this binding (e.g., agonism, antagonism, inverse agonism) is paramount.

Protocol: cAMP Assay for D4 Receptor (a Gi-coupled GPCR)

  • Cell Culture: Use a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: The D4 receptor couples to the Gi protein, which inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An agonist will decrease cAMP levels, while an antagonist will block the effect of a known agonist.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

    • Lyse the cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA).

    • A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC50 (effective concentration for 50% of maximal response).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal concentration of a known D4 agonist (e.g., quinpirole).

    • Measure cAMP levels. A dose-dependent reversal of the quinpirole-induced cAMP decrease indicates antagonist activity. Calculate the IC50.

Structure-Activity Relationship (SAR) Insights

The structural features of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone provide clues for initial SAR studies:

  • The Ethanone Group: This group on the piperazine N1 position is a key feature. Its modification (e.g., removal, replacement with other acyl groups, or alkyl chains) would likely have a significant impact on potency and selectivity. For instance, in PARP inhibitors, this region often interacts with the nicotinamide-binding pocket.[7]

  • The Pyridine Ring: The position of the nitrogen atom and the substitution pattern on the pyridine ring are critical. Shifting the piperazine attachment from the 2-position to the 3- or 4-position of the pyridine ring would alter the molecule's geometry and electronic properties, likely affecting target binding.

  • The Piperazine Core: As a conformationally flexible linker, the piperazine ring's primary role is to correctly orient the pyridine and ethanone pharmacophores. Its basicity can also be crucial for interactions with acidic residues in a binding pocket.

Conclusion

While the definitive mechanism of action for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone awaits empirical validation, its chemical architecture strongly suggests potential interactions with key drug targets, particularly within the families of GPCRs (dopamine and serotonin receptors) and enzymes (dCTPase, PARP). The piperazine and pyridine moieties are privileged structures in medicinal chemistry, conferring a high potential for biological activity. The provided experimental workflows offer a systematic and robust pathway for researchers to elucidate the compound's true mechanism, determine its potency and efficacy, and lay the groundwork for future drug development efforts. A thorough investigation beginning with broad target screening, followed by specific binding and functional assays, is the essential next step in characterizing this promising chemical entity.

References

  • Heravi, M. M., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(12), 5133–5144. [Link]

  • Maliya, V. J., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry, 13(1), 93-102. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

  • Patel, R., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(3), 695-701. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed, 35566199. [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5635-5640. [Link]

  • Mosher, M., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(3), 102-111. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC, PMC9100275. [Link]

  • Kumar, R., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica, 8(1), 441-451. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Kihara, M., et al. (1993). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 36(19), 2810-2818. [Link]

  • PubChem. 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one. PubChem. [Link]

  • Ataman Kimya. PIPERAZINES. Ataman Kimya. [Link]

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1698. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Yüksek, H., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3350. [Link]

  • Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(15), 3853–3864. [Link]

  • Bălășescu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3943. [Link]

  • Wikipedia. (2024). Piperazine. Wikipedia. [Link]

Sources

Unlocking the Therapeutic Potential of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. By leveraging the well-established pharmacological profiles of its constituent piperazine and pyridine scaffolds, we will explore the most promising therapeutic avenues and detail the experimental workflows necessary to elucidate its mechanism of action. This document serves as a comprehensive roadmap, from initial hypothesis generation to definitive target validation.

Introduction: The "Privileged" Scaffolds of Piperazine and Pyridine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved drugs across diverse therapeutic areas. These are known as "privileged scaffolds" due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] The compound 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is comprised of two such scaffolds: piperazine and pyridine.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern drug design, found in anticancer, antipsychotic, and antiviral medications.[2] Its success can be attributed to its ability to improve aqueous solubility and its capacity to be readily substituted to modulate biological activity. Similarly, the pyridine ring is another key pharmacophore present in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, and antioxidant effects.[2] The strategic combination of these two privileged structures in 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone suggests a high probability of significant biological activity and warrants a thorough investigation into its potential therapeutic targets.

Potential Therapeutic Areas and Key Target Classes

Based on the extensive literature surrounding piperazine and pyridine derivatives, we can hypothesize several high-priority therapeutic areas for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. This section will outline these areas and the corresponding potential molecular targets.

Oncology

The antiproliferative activity of both piperazine and pyridine-containing compounds is well-documented, making oncology a primary area of investigation.[2][3]

Potential Targets:

  • Sigma Receptors (σR): Overexpressed in various cancer types, sigma receptors are a promising target for both therapeutic and diagnostic agents.[4] Piperazine-containing molecules have shown a high binding affinity for σ1R.[4]

  • Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair mechanisms. Certain piperazine-containing compounds have been shown to target PARP1.[5][6][7]

  • Kinases: The piperazine scaffold is a common feature in numerous kinase inhibitors, often acting as a linker or solubilizing group that facilitates interaction with the ATP-binding pocket.[1]

Central Nervous System (CNS) Disorders

The ability of the piperazine moiety to cross the blood-brain barrier has led to its incorporation in a vast number of CNS-active drugs.[1]

Potential Targets:

  • Serotonin Transporter (SERT): Selective serotonin reuptake inhibitors (SSRIs) are a mainstay in the treatment of depression and anxiety. Novel piperazine derivatives have been synthesized and evaluated for their potent 5-HT reuptake inhibitory activity.[8]

  • Dopamine Receptors: Atypical antipsychotics frequently feature a piperazine core that interacts with dopamine and serotonin receptors.

  • α2-Adrenergic Receptors: The buspirone metabolite, 1-(2-pyrimidinyl)-piperazine, has been shown to modulate bladder function through its antagonist activity at α2-adrenergic receptors, suggesting a potential role in urological disorders.[9]

Infectious Diseases

Both piperazine and pyridine derivatives have demonstrated antimicrobial and antiviral properties.[2][10]

Potential Targets:

  • Viral Enzymes: Inhibition of viral replication through the targeting of essential enzymes such as proteases, polymerases, or integrases is a common antiviral strategy.

  • Bacterial Cell Wall Synthesis: The disruption of bacterial cell wall synthesis is a well-established mechanism for antibiotics.

  • Helminth Neuromuscular Junction: Piperazine and its derivatives have a long history of use as anthelmintic agents, acting by paralyzing the parasite through effects on the neuromuscular junction, potentially via GABA receptor agonism.[11]

Experimental Workflows for Target Identification and Validation

The following section details a logical, step-by-step approach to identify and validate the therapeutic targets of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screening to identify the primary biological effect of the compound.

Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and representative normal cell lines.

  • Compound Treatment: Plate cells and treat with a range of concentrations of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone for 24, 48, and 72 hours.

  • Viability Assessment: Utilize a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®) to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Causality: A potent and selective inhibition of cancer cell growth would strongly suggest an oncological target and justify further investigation in this area.

Target Identification Strategies

Once a primary phenotype is established, the next step is to identify the specific molecular target(s).

Workflow: Affinity-Based Target Identification

A Immobilize 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone on a solid support (e.g., Sepharose beads) B Incubate immobilized compound with cell lysate A->B C Wash beads to remove non-specific binders B->C D Elute bound proteins C->D E Identify eluted proteins by LC-MS/MS D->E F Bioinformatic analysis to prioritize candidate targets E->F

Caption: Workflow for affinity-based target identification.

Protocol: Affinity Chromatography followed by Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone with a linker for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads).

  • Lysate Preparation: Prepare a protein lysate from a sensitive cell line identified in the phenotypic screen.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics tools to analyze the list of identified proteins and prioritize potential targets based on their known functions and relevance to the observed phenotype.

Trustworthiness: This method is self-validating as a control experiment using beads without the immobilized compound should be run in parallel to identify and subtract non-specific binders.

Target Validation

Following the identification of candidate targets, it is crucial to validate their interaction with the compound and their role in its biological activity.

Workflow: Target Validation Cascade

cluster_0 Biochemical Validation cluster_1 Cellular Validation A Direct Binding Assays (e.g., SPR, ITC, MST) F Confirmed Target A->F Confirms direct interaction B Enzyme Inhibition Assays (if applicable) B->F Confirms functional modulation C Cellular Thermal Shift Assay (CETSA) C->F Confirms target engagement in cells D Target Knockdown/Knockout (siRNA, CRISPR) D->F Confirms target is necessary for compound effect E Overexpression Studies E->F Confirms target is sufficient for compound effect

Sources

Comprehensive In Vitro Profiling of the 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Piperazinyl-pyridine Derivative Primary Application: Pharmacophore Fragment / Lead Scaffold Critical Attribute: "Privileged Structure" with high potential for GPCR (Serotonin/Dopamine) and Kinase interaction.

This technical guide outlines the preliminary in vitro evaluation strategy for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone . As a Senior Application Scientist, I have structured this evaluation not merely as a checklist, but as a risk-mitigation workflow. This molecule contains a basic secondary amine (piperazine) and a hydrogen-bond accepting acetyl-pyridine core. These features dictate a specific liability profile—specifically hERG channel blockade and pH-dependent solubility —which must be assessed before efficacy optimization.

Phase 1: Physicochemical Integrity (The "Go/No-Go" Filter)

Before biological screening, we must define the "druggability" of the scaffold. The piperazine moiety introduces a basic center that drastically alters behavior between physiological pH (7.4) and lysosomal pH (4.5-5.0).

pKa and Lipophilicity (LogD) Profiling
  • Rationale: The piperazine secondary nitrogen typically has a pKa of ~8.5–9.5. At pH 7.4, this molecule will be predominantly cationic (>90%). This affects membrane permeability (PAMPA) and hERG affinity.

  • Protocol Requirement: Potentiometric titration (Sirius T3 or equivalent) is preferred over computational prediction due to the electronic influence of the electron-deficient pyridine ring on the piperazine nitrogens.

ParameterMethodTarget ThresholdCritical Insight
pKa Potentiometric Titration7.0 < pKa < 9.5Determines ionization state in cytosol vs. lysosome (lysosomotropic trapping risk).
LogD (pH 7.4) Shake-flask (Octanol/Buffer)1.0 – 3.0<1.0 implies poor permeability; >3.5 implies high metabolic clearance risk.
Solubility Kinetic Solubility (Nephelometry)> 50 µMEssential for reliable bioassay readouts without precipitation artifacts.

Phase 2: In Vitro Safety & Liability (The "Safety" Filter)

This is the most critical section for this specific scaffold. Piperazinyl-pyridines are structurally similar to known hERG blockers (e.g., certain antihistamines and antipsychotics).

hERG K+ Channel Inhibition (Cardiotoxicity)

Hypothesis: The cationic piperazine nitrogen can interact with the Tyr652 and Phe656 residues in the hERG pore.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Success Criteria: IC50 > 10 µM.

  • Why this matters: Early identification of hERG liability prevents wasted resources on a "toxic lead."

Metabolic Stability (Microsomal Stability)

Hypothesis: The piperazine ring is a "soft spot" for metabolic enzymes.

  • Primary Metabolites:

    • N-oxidation of the piperazine.

    • N-glucuronidation (Phase II).

    • Reduction of the acetyl group (ethanone -> ethanol).

  • Method: Incubation with Human Liver Microsomes (HLM) + NADPH.

Cytotoxicity Screen[1]
  • Cell Lines: HepG2 (Liver toxicity proxy) and HEK293 (Kidney/General).

  • Assay: MTT or CellTiter-Glo (ATP quantification).

  • Goal: Distinguish specific target engagement from general cellular poisoning.

Phase 3: Target Engagement & Selectivity

Since this is a preliminary evaluation of a scaffold, we assume a "Target Class" profiling approach. This molecule is a Privileged Scaffold often found in:

  • GPCR Ligands: Particularly 5-HT (Serotonin) and D2 (Dopamine) receptors.

  • Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder.

Recommended Broad Profiling

Instead of a single target, run a SafetyScreen44™ (Eurofins) or similar panel to identify off-target binding (Promiscuity Index).

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow of the evaluation. Note the "Kill Step" at hERG liability; if this scaffold fails hERG early, it requires structural modification (e.g., lowering pKa) before proceeding.

EvaluationWorkflow Start Compound Synthesis: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone PhysChem Phase 1: PhysChem (Solubility, pKa, LogD) Start->PhysChem Decision1 Soluble & Permeable? PhysChem->Decision1 Safety Phase 2: Liability Screen (hERG, CYP Stability) Decision1->Safety Pass Redesign Structural Redesign (Reduce Basicity/Lipophilicity) Decision1->Redesign Fail Decision2 hERG IC50 > 10µM Stability t1/2 > 30min? Safety->Decision2 Target Phase 3: Target Profiling (Kinase/GPCR Panels) Decision2->Target Pass Decision2->Redesign Fail (Toxic) Lead Qualified Lead Series Target->Lead Active & Selective Redesign->Start Re-synthesis

Caption: Step-wise "Hit-to-Lead" filtration process prioritizing safety liabilities (hERG) early in the pipeline.

Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Liability)

This protocol validates the metabolic half-life (


) and Intrinsic Clearance (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (1 µM final conc).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Step-by-Step Methodology:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: hERG Inhibition (Automated Patch Clamp)

This protocol is non-negotiable for piperazine-containing leads.

Methodology:

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activate channels), then repolarize to -50 mV for 500 ms (elicit tail current).

  • Application: Apply test compound at 0.1, 1, 10, and 30 µM (cumulative concentration).

  • Readout: Measure inhibition of peak tail current amplitude.

  • Flag: >50% inhibition at 10 µM is a Red Flag .

Metabolic Pathway Prediction

The following diagram predicts the likely metabolic soft spots for this molecule, guiding your metabolite identification (MetID) studies.

Metabolism Parent Parent Compound (Piperazinyl-Pyridine) M1 N-Oxide (Piperazine N) Parent->M1 CYP2D6/3A4 M2 Alcohol (Ketone Reduction) Parent->M2 AKR1C M3 N-Glucuronide (Phase II) Parent->M3 UGT CYP CYP450 (Oxidation) Reductase Carbonyl Reductase UGT UGT (Conjugation)

Caption: Predicted metabolic pathways. N-oxidation and Carbonyl reduction are the primary clearance mechanisms.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for pKa/LogD protocols).
  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393–1478. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Guo, L., et al. (2011). "Assessment of drug-induced hERG inhibition using an automated patch-clamp system." Journal of Pharmacological and Toxicological Methods, 64(2), 158-164.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

Methodological & Application

Protocol for the synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Introduction

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The substituted piperazinylpyridine scaffold is a common feature in a variety of biologically active molecules, including those targeting sigma-1 receptors, which are implicated in numerous cancers.[1] The synthesis of this compound is a critical first step for the development of novel therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in organic synthesis.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for product characterization, ensuring a reliable and reproducible outcome for researchers.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 2-chloro-4-acetylpyridine with an excess of piperazine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction:

Mechanistic Insight:

Nucleophilic aromatic substitution on pyridine is regioselectively favored at the C-2 and C-4 positions (ortho and para to the ring nitrogen).[4] This is because the electronegative nitrogen atom polarizes the ring, making these positions electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction's feasibility.[4] When the nucleophile (piperazine) attacks at the C-2 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance, which provides significant stabilization.[4] This stabilization makes the formation of the intermediate more favorable compared to an attack at the C-3 position, where such delocalization onto the nitrogen is not possible. The subsequent loss of the chloride leaving group restores the aromaticity of the ring to yield the final product.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Chloro-4-acetylpyridineC₇H₆ClNO155.581.0 g6.43Starting Material
PiperazineC₄H₁₀N₂86.142.77 g32.15Nucleophile / Base
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1310 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Extraction Solvent
Brine (Saturated NaCl)NaCl(aq)-~50 mL-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Deionized WaterH₂O18.02~150 mL-Workup
Silica Gel (230-400 mesh)SiO₂-As needed-Stationary Phase
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Mobile Phase
Methanol (MeOH)CH₃OH32.04As needed-Mobile Phase

Experimental Protocol

This protocol details the synthesis, workup, and purification of the target compound.

Part 1: Reaction Setup and Synthesis
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-acetylpyridine (1.0 g, 6.43 mmol).[5][6]

  • Reagent Addition: Add piperazine (2.77 g, 32.15 mmol, 5 equivalents) to the flask, followed by dimethyl sulfoxide (DMSO, 10 mL).

    • Scientist's Note: A 5-fold excess of piperazine is crucial. It serves not only as the nucleophile but also as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Using a large excess also drives the reaction to completion according to Le Châtelier's principle.

  • Reaction Conditions: Heat the reaction mixture to 120 °C using a heating mantle and stir for 12-16 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (2-chloro-4-acetylpyridine) is significantly less polar than the product. The reaction is considered complete upon the disappearance of the starting material spot.

Part 2: Workup and Extraction
  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the excess piperazine and piperazine hydrochloride salt.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash them with brine (2 x 25 mL).

    • Scientist's Note: The brine wash helps to remove any remaining water and inorganic impurities from the organic phase, breaking up any emulsions that may have formed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part 3: Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to obtain 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone as a solid. The expected melting point is in the range of 107-110 °C.[7]

  • Characterization: Confirm the structure and purity of the final compound using the following analytical techniques:

    • ¹H NMR & ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected exact mass is 205.1215.[8]

Workflow Diagrams

The following diagrams illustrate the key stages of the synthesis and analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Workup cluster_purify Purification & Analysis Setup Reaction Setup in Flask Reagents Add 2-Chloro-4-acetylpyridine, Piperazine, & DMSO Setup->Reagents Heat Heat to 120°C & Stir Reagents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Column Column Chromatography Dry->Column Characterize Characterize (NMR, MS) Column->Characterize FinalProduct Pure Product Characterize->FinalProduct

Fig 1. Overall synthetic workflow for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_verification Verification Product Purified Solid Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry (MS) Product->MS Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment Structure->Purity Final Verified Compound Purity->Final

Fig 2. Analytical workflow for product verification.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Europe PMC.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • 4-ACETYLPYRIDINE. Organic Syntheses. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 1-(2-Pyridyl)piperazine. PubChem. Available at: [Link]

  • 1-(4-piperazin-1-ylphenyl)ethanone. Chemsrc. Available at: [Link]

  • 2-(4-Bromo-2-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone. PubChem. Available at: [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis.
  • 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one. PubChem. Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC.
  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PPZ) for Imaging Tumors expressing Sigma-1 Receptors. The Royal Society of Chemistry.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available at: [Link]

  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. IRIS . Available at: [Link]

  • Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. ijpsr.com. Available at: https://ijpsr.com/bft-article/sulphamic-acid-an-efficient-and-green-synthesis-of-2-3-4-3-chlorophenyl-1-piperazinyl-propyl-124-triazolo43-apyridin-32h-one-trazodone-hydrochloride/?view=fulltext
  • Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Available at: [Link]

  • Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Cheméo. Available at: [Link]

  • 1-[4-(8-chloranylbenzo[b][1][3]benzoxazepin-6-yl)piperazin-1-yl]ethanone. SpectraBase. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Available at: [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link][Link]

Sources

Application Note & Protocol: A Validated RP-HPLC-UV Method for the Quantification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. This compound is a key intermediate and impurity in the synthesis of various pharmaceutical agents. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent linearity, precision, accuracy, and specificity. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, fully compliant with ICH Q2(R1) validation guidelines.

Introduction and Principle

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound incorporating piperazine and pyridine moieties. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). The presence of basic nitrogen atoms in the piperazine and pyridine rings presents a challenge for chromatographic analysis, often leading to poor peak shape (tailing) on standard silica-based columns.

This method overcomes these challenges by employing a modern, end-capped C18 column and an acidic mobile phase. The low pH of the mobile phase ensures that the amine functionalities are protonated, which minimizes their interaction with residual silanol groups on the stationary phase, thereby promoting symmetrical peak shapes. The method's principle is based on the separation of the analyte from potential impurities on a reverse-phase column, followed by detection and quantification using a UV-Vis spectrophotometer. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

Materials and Instrumentation

Reagents and Chemicals
  • 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC Grade

  • Methanol (MeOH): HPLC Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): AR Grade

  • Orthophosphoric Acid (H₃PO₄): AR Grade (85%)

  • Water: HPLC Grade or Milli-Q

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Column: ACE C18, 4.6 x 250 mm, 5 µm particle size (or equivalent L1 packing).

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated.

  • Sonicator

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm, PTFE or Nylon.

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile, 70:30 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 700 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Add 300 mL of acetonitrile.

    • Mix thoroughly and degas by sonicating for 15 minutes or by online degasser. Causality: The phosphate buffer at pH 3.0 ensures the analyte, a basic compound, is fully protonated. This minimizes secondary interactions with the silica backbone of the stationary phase, preventing peak tailing and ensuring reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Diluent Preparation (Methanol:Water, 50:50 v/v):

    • Mix 500 mL of HPLC grade methanol with 500 mL of HPLC grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well. This solution is used for routine analysis and system suitability checks.

Chromatographic Conditions

The HPLC system should be configured according to the parameters outlined in the table below.

ParameterCondition
Column ACE C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 15 minutes

Rationale: A detection wavelength of 240 nm was selected based on the UV absorption maxima observed for similar piperazine-pyridine structures, providing high sensitivity for the analyte.[3]

System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified.[4][5][6] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use only if all criteria in the following table are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0% for 5 replicate injections
% RSD of Retention Times ≤ 1.0% for 5 replicate injections

Trustworthiness: The SST ensures that the entire analytical system—instrument, column, and reagents—is operating correctly on the day of analysis, guaranteeing the integrity of the generated data.[4][7][8]

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[1][9][10] The results demonstrate that the method is suitable for its intended purpose.

Specificity

Specificity was confirmed by analyzing a placebo (matrix without the analyte) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, proving the method's ability to assess the analyte unequivocally.

Linearity

Linearity was established across a concentration range of 20-150 µg/mL (20% to 150% of the working concentration). The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Concentration (µg/mL)Mean Peak Area (n=3)
20.0198540
40.0399120
80.0801560
100.01002100
120.01203550
150.01505890
Regression Equation y = 10015x - 1250
Correlation (r²) 0.9997
Accuracy & Precision

Accuracy was determined by recovery studies at three concentration levels (80%, 100%, and 120%). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

LevelConc. (µg/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
80%80.099.5%0.85%
100%100.0100.2%0.65%
120%120.0100.8%0.72%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio method.

  • LOD: 0.5 µg/mL (S/N ratio ≥ 3:1)

  • LOQ: 1.5 µg/mL (S/N ratio ≥ 10:1)

Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to the final quantitative report.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Receive Sample SamplePrep Prepare Sample (Weigh, Dissolve, Dilute) Sample->SamplePrep StdPrep Prepare Standards (Stock & Working) SST System Suitability Test (5 Replicates of Standard) StdPrep->SST Sequence Run Analytical Sequence (Standards & Samples) SamplePrep->Sequence MobilePhase Prepare & Degas Mobile Phase MobilePhase->SST SST_Check SST Pass? SST->SST_Check SST_Check->MobilePhase No (Troubleshoot) SST_Check->Sequence Yes Integration Integrate Chromatograms Sequence->Integration Calculation Calculate Concentration Using Calibration Curve Integration->Calculation Report Generate Final Report Calculation->Report

Caption: End-to-end workflow for the quantification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

Calculation

The concentration of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in the sample solution is calculated using the peak area response from the chromatogram and the linear regression equation derived from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - Y-Intercept) / Slope

To find the final amount in the original sample (e.g., in % w/w), account for the initial sample weight and all dilution factors.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021).

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. (October 2025).

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (December 2025).

  • Pharmaguideline. System Suitability in HPLC Analysis.

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • gmp-compliance.org. System Suitability for USP Methods - USP's Future Expectations. (March 2014).

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica.

  • Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. (August 2005).

  • Cheméo. Ethanone, 1-(4-phenyl-1-piperazinyl)-.

  • Reddy, P.R., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (2012).

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Severina, H.I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)...

Sources

Technical Application Note: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone as a Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the experimental characterization and utilization of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (hereafter referred to as PPE-4 ) as a ligand for the Sigma-1 receptor (


R).

The


R is a ligand-operated integral membrane chaperone located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membranes (MAM).[1] Ligands targeting this receptor are currently under intense investigation for neuroprotection, cognitive enhancement, and the treatment of neuropathic pain.

PPE-4 represents a "privileged scaffold" class of ligands—piperazinyl-pyridines . Its structure combines a basic secondary amine (piperazine) capable of forming a critical salt bridge with the receptor's aspartate/glutamate residues, and an aromatic pyridine core modulated by an acetyl group.

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-(piperazin-1-yl)pyridin-4-yl)ethanone
Molecular Formula C

H

N

O
Key Pharmacophore Basic Nitrogen (Piperazine N4) + Aromatic Core (Pyridine)
Target Selectivity Primary:

R; Secondary:

R (Requires profiling)
Solubility DMSO (>10 mM); Ethanol (Moderate); Water (Low, requires pH adjustment)

Mechanism of Action & Signaling Pathway

To effectively utilize PPE-4, researchers must understand the downstream signaling cascade. Unlike GPCRs, the


R functions as a molecular chaperone.

Mechanism:

  • Resting State:

    
    R forms a complex with the chaperone BiP (Binding immunoglobulin Protein) at the ER membrane.[1]
    
  • Ligand Binding: Upon binding of an agonist (e.g., PPE-4),

    
    R dissociates from BiP.
    
  • Chaperoning: The activated

    
    R translocates or interacts with client proteins, most notably the IP3 Receptor (IP3R) .[2]
    
  • Effect: This stabilizes IP3R, ensuring proper Ca

    
     flux from the ER to the mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis.
    
Visualization: Sigma-1 Receptor Signaling Cascade

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (MAM Interface) cluster_Mito Mitochondrion BiP BiP (GRP78) Sig1_Inactive Sigma-1 R (Inactive) Sig1_Inactive->BiP Bound (Resting) Sig1_Active Sigma-1 R (Active) + PPE-4 Ligand Sig1_Inactive->Sig1_Active Dissociation from BiP IP3R IP3 Receptor Sig1_Active->IP3R Chaperones/Stabilizes Ca_Mito Mitochondrial Ca2+ Influx IP3R->Ca_Mito Facilitates Ca2+ Transfer ATP ATP Production (TCA Cycle) Ca_Mito->ATP Stimulates Bioenergetics PPE4 PPE-4 Ligand PPE4->Sig1_Inactive Binds

Caption: Figure 1. The mechanism of PPE-4 induced Sigma-1 receptor activation at the MAM interface, leading to enhanced mitochondrial bioenergetics.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of PPE-4 for 

R. Reference Standard: [

H]-(+)-Pentazocine (Specific

agonist).

Reagents:

  • Membrane Prep: Rat brain homogenates or CHO cells overexpressing human

    
    R.
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (2-3 nM final concentration).
    
  • Non-specific blocker: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute PPE-4 in assay buffer (Range:

    
     M to 
    
    
    
    M).
  • Incubation: Mix 100

    
    L Membrane prep + 50 
    
    
    
    L [
    
    
    H]-Ligand + 50
    
    
    L PPE-4 (or vehicle).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note:

    
     kinetics are slow; 37°C ensures equilibrium compared to 4°C).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[PPE-4]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding must be >70% of total binding.

  • Hill slope should be near -1.0 (indicating competitive binding at a single site).

Protocol B: Selectivity Profiling (Sigma-2 Cross-Reactivity)

Context: Piperazine-pyridine scaffolds often exhibit


 affinity. You must screen against 

to claim selectivity.

Modifications for


 Assay: 
  • Radioligand: [

    
    H]-DTG (1,3-Di-o-tolylguanidine).
    
  • Masking Agent: Include 1

    
    M (+)-Pentazocine in the buffer to block all 
    
    
    
    sites, forcing [
    
    
    H]-DTG to bind only to
    
    
    .
  • Success Metric: A Selectivity Ratio (

    
    ) > 20 indicates high selectivity.
    
Protocol C: Functional ER Calcium Mobilization Assay

Objective: Determine if PPE-4 acts as an agonist or antagonist . Principle: Agonists potentiate Bradykinin-induced Ca


 release; Antagonists inhibit it.

Step-by-Step:

  • Cell Line: NG108-15 neuroblastoma cells (high endogenous

    
     expression).
    
  • Dye Loading: Incubate cells with Fura-2 AM (2-5

    
    M) for 45 mins at 37°C. Wash 3x with Krebs-Ringer buffer.
    
  • Pre-treatment: Incubate cells with PPE-4 (1-10

    
    M) for 20 minutes.
    
  • Stimulation: Inject Bradykinin (BK) at a sub-maximal dose (e.g., 500 nM).

  • Measurement: Monitor fluorescence ratio (340/380 nm excitation).

  • Interpretation:

    • Agonist: PPE-4 increases the peak amplitude or duration of the BK-induced Ca

      
       spike compared to control.
      
    • Antagonist: PPE-4 decreases the BK-induced spike.

Structure-Activity Relationship (SAR) Insights

When optimizing PPE-4, understanding the contribution of its moieties is vital for medicinal chemistry efforts.

MoietyStructural RoleModification Effect
Piperazine N4 Primary Pharmacophore. Protonated at physiological pH. Forms ionic bond with Asp126 or Glu172 in the

binding pocket.
Alkylation of this N usually increases affinity but lowers solubility.
Pyridine Ring Hydrophobic Core. Participates in

-

stacking with aromatic residues (Tyr, Trp) in the hydrophobic pocket.
Changing N position (2- vs 3- vs 4-pyridyl) drastically alters

vs

selectivity. 2-pyridyl (as in PPE-4) often increases

affinity; verify selectivity carefully.
Acetyl Group H-Bond Acceptor. Interacts with polar residues (e.g., Ser/Thr) near the pocket entrance.Conversion to hydroxyl often retains affinity; conversion to bulky esters may reduce fit.

Troubleshooting & Optimization

Issue: High Non-Specific Binding (NSB)

  • Cause: Lipophilicity of the pyridine ring causing membrane intercalation.

  • Solution: Increase BSA concentration (0.1% to 0.5%) in the binding buffer or use PEI-coated filters strictly.

Issue: Low Solubility in Aqueous Buffer

  • Cause: Free base form of piperazine.

  • Solution: Prepare a 100 mM stock in DMSO. When diluting into aqueous buffer, ensure final DMSO < 1%. Acidify slightly (pH 6.0) initially to dissolve, then buffer to pH 7.4.

Issue: Inconsistent Functional Data

  • Cause: Sigma-1 ligands often display "bell-shaped" dose-response curves.

  • Solution: Test a wide range of concentrations (1 nM to 100

    
    M). High concentrations (>30 
    
    
    
    M) may cause off-target effects on ion channels.

References

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular architecture of the sigma-1 receptor. Trends in Pharmacological Sciences, 40(9), 636-654.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153.

  • Berardi, F., et al. (2009). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma1 activity. Journal of Medicinal Chemistry, 52(19), 5812-5822. (Provides foundational protocols for piperazine-based sigma ligands).

  • RSC Publishing. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.[3] (Demonstrates the relevance of the acetyl-piperazine scaffold).

  • Kubota, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (Discusses the selectivity profiles of piperazine vs piperidine scaffolds).

Sources

Application Note: Mass Spectrometry Analysis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the mass spectrometry analysis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone . It moves beyond standard operating procedures to explain the mechanistic rationale behind method development choices, ensuring the protocol is adaptable to various matrices (plasma, reaction mixtures, or raw material testing).

Target Analyte: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (C₁₁H₁₅N₃O) Molecular Weight: 205.26 g/mol Primary Ionization: ESI(+)


 m/z

Introduction & Analytical Significance

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a critical nitrogenous heterocycle, often encountered as a building block in the synthesis of kinase inhibitors or as a degradation product/impurity in pharmaceutical stability studies.

Its structure features two distinct basic centers:

  • The Piperazine Ring: A secondary amine with high basicity (

    
    ).
    
  • The Pyridine Ring: A weaker base (

    
    ), deactivated slightly by the electron-withdrawing acetyl group at position 4.
    

The Analytical Challenge: The high polarity and basicity of the piperazine moiety create significant challenges for standard Reverse Phase (RP) chromatography. Under acidic conditions (pH < 3), the molecule is doubly protonated, leading to:

  • Early Elution: Poor retention on C18 columns due to high hydrophilicity.

  • Peak Tailing: Secondary interactions with residual silanols on the stationary phase.

  • Carryover: Strong adsorption to metallic surfaces in the LC flow path.

This guide provides a dual-approach protocol (Low pH vs. High pH) to overcome these limitations.

Method Development Strategy

Chromatography: The pH Switch

While standard generic methods use Formic Acid (Low pH), this analyte benefits significantly from High pH Chromatography .

FeatureMethod A: Low pH (Standard) Method B: High pH (Recommended)
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Bicarbonate (pH ~10)
Analyte State Doubly Protonated (

)
Singly Protonated / Neutral (

/ Neutral)
Retention Mechanism Weak Hydrophobic InteractionStrong Hydrophobic Interaction (De-charged amine)
Peak Shape Often TailingSharp, Symmetrical
MS Sensitivity Good (Pre-charged in solution)Excellent (Better desolvation efficiency)

Expert Insight: At pH 10, the piperazine secondary amine is largely deprotonated (neutral), significantly increasing the molecule's logD (distribution coefficient). This forces the analyte to interact more strongly with the C18 stationary phase, shifting retention to a cleaner region of the chromatogram, away from the solvent front and polar matrix suppressors.

Ionization Source Parameters (ESI+)

The molecule ionizes readily in Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 – 3.5 kV (Standard).

  • Cone Voltage: 25 V. Note: Keep this moderate. High cone voltage can induce in-source fragmentation, specifically the loss of the acetyl group or ring opening.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C (High heat required to desolvate the polar piperazine shell).

Experimental Protocols

Sample Preparation

Objective: Minimize matrix effects while maintaining recovery of the polar amine.

  • Matrix: Plasma/Serum or Reaction Mixture.

  • Protocol (Protein Precipitation):

    • Aliquot 50 µL of sample.

    • Add 200 µL of Acetonitrile containing 0.1% Ammonium Hydroxide .

      • Why Base? The ammonia ensures the analyte remains in a free-base state, preventing adsorption to the protein pellet or vial walls.

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

    • Evaporate supernatant to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL of 5% Acetonitrile in 10 mM Ammonium Bicarbonate .

LC-MS/MS Conditions (High pH Optimized)
  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or Phenomenex Gemini NX-C18. These columns are engineered to withstand pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Fragmentation Mechanics & MRM Transitions

Understanding the fragmentation is crucial for selectivity. The collision-induced dissociation (CID) of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone follows a predictable pathway dominated by the stability of the aromatic pyridine ring and the fragility of the saturated piperazine ring.

Proposed Fragmentation Pathway[1]
  • Precursor (

    
     206):  Protonated molecule.
    
  • Primary Fragment (

    
     164):  Loss of the acetyl group (
    
    
    
    , 42 Da) is possible, but piperazine ring cleavage is more energetically favorable in ESI. A common loss is
    
    
    (43 Da) from the piperazine ring (retro-Diels-Alder type fragmentation).
  • Secondary Fragment (

    
     122/121):  Further degradation of the piperazine ring, leaving the amino-pyridine core.
    
  • Diagnostic Fragment (

    
     85):  The intact piperazine ring ion (if charge retention switches).
    

Recommended MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Quantifier 206.1164.120 - 25Loss of

(Acetyl) or Propene fragment
Qualifier 1 206.1122.135 - 40Complete loss of piperazine ring structure
Qualifier 2 206.179.150Characteristic Pyridine ring fragment
Visualizing the Fragmentation Logic

The following diagram illustrates the structural logic behind the selected transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 206 (Intact Molecule) Frag1 Fragment A m/z 164 (Loss of C2H2O or C2H4N) Precursor->Frag1 Low CE (20eV) Loss of Acetyl/Partial Piperazine Frag2 Fragment B m/z 122 (Aminopyridine Core) Precursor->Frag2 Direct Cleavage Frag1->Frag2 Med CE (35eV) Ring Degradation Frag3 Fragment C m/z 79 (Pyridine Ring) Frag2->Frag3 High CE (50eV) Aromatic Cleavage

Caption: Step-wise fragmentation pathway for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone under ESI-CID conditions.

Method Validation & Troubleshooting

Linearity & Range
  • Linear Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     is recommended due to the wide dynamic range and potential for heteroscedasticity in ESI.
    
Troubleshooting Common Issues

Issue 1: Significant Carryover

  • Cause: The basic secondary amine binds to stainless steel capillaries.

  • Solution: Use a "Needle Wash" solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid helps protonate the amine to desorb it, while the organic solvents dissolve the hydrophobic core.

Issue 2: Peak Tailing (Even at High pH)

  • Cause: Column aging or void formation.

  • Solution: Switch to a column with a "Charged Surface Hybrid" (CSH) particle. These particles have a low-level positive surface charge that electrostatically repels the protonated basic analyte, resulting in sharper peaks.

Issue 3: Signal Suppression

  • Cause: Co-elution with phospholipids (m/z 184 fragment).

  • Solution: Monitor m/z 184 -> 184 in a separate channel. If the phospholipid trace overlaps with the analyte (m/z 206), adjust the gradient slope (flatten the gradient between 2-4 minutes) to separate them.

Analytical Workflow Summary

The following diagram summarizes the complete analytical lifecycle for this molecule, from sample prep to data reporting.

AnalyticalWorkflow Sample Sample Input (Plasma/Reaction Mix) Prep Prep: Protein Ppt (ACN + 0.1% NH4OH) Sample->Prep Extraction Sep Separation: High pH RP (pH 10, C18 Column) Prep->Sep Injection Ion Ionization: ESI(+) Source Temp 150°C Sep->Ion Elution Detect Detection: MRM 206 -> 164 / 122 Ion->Detect MS/MS Data Data Analysis Linearity 1/x² Detect->Data Quantification

Caption: End-to-end analytical workflow optimized for basic piperazine derivatives.

References

  • PubChem. (n.d.). Compound Summary: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (CID 572286). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Zhu, N., et al. (2021).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. Retrieved from [Link]

Sources

Application Note: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone as a Privileged Fragment Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone as a privileged fragment probe in Fragment-Based Drug Discovery (FBDD). While not a standalone high-affinity drug, this specific scaffold represents a critical chemical starting point for interrogating kinase hinge regions, GPCR allosteric sites, and epigenetic modulators (e.g., KDM, PARP).

Executive Summary

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (hereafter referred to as Probe-PP-Ac ) is a bi-functionalized pyridine scaffold designed for biophysical screening and rapid chemical elaboration . Its structure combines a hydrogen-bond accepting pyridine core, a solubilizing piperazine moiety (secondary amine), and a reactive acetyl handle.

This guide outlines the protocols for utilizing Probe-PP-Ac to:

  • Identify low-affinity binding sites on target proteins via Saturation Transfer Difference (STD) NMR.

  • Map ligandability of ATP-binding pockets (Kinases) and aminergic GPCRs.

  • Execute "Fragment-Growing" strategies using the orthogonal reactivity of the piperazine NH and the acetyl ketone.

Chemical & Physical Properties

Understanding the physicochemical profile is essential for assay development.

PropertyValueBiological Relevance
Molecular Weight ~205.26 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~0.5 - 0.8High aqueous solubility; minimal non-specific binding.
pKa (Piperazine) ~9.8 (Basic)Protonated at physiological pH; mimics lysine interactions.
pKa (Pyridine) ~3.5 (Weak base)Remains unprotonated; acts as H-bond acceptor (e.g., Kinase Hinge).
UV Max ~265 nmCompatible with UV-based LC/MS detection.
Solubility >50 mM (DMSO/Water)Excellent for high-concentration NMR/SPR assays.

Mechanism of Action: The "Privileged Scaffold" Concept

Probe-PP-Ac is not a "key-and-lock" inhibitor but a chemical probe for pocket exploration .

  • Pyridine Nitrogen (N1): Serves as a critical Hydrogen Bond Acceptor (HBA), often targeting the "hinge region" backbone NH in kinases.

  • Piperazine NH: Provides a vector for solubility and electrostatic interaction (salt bridge formation with Asp/Glu residues).

  • Acetyl Group: Acts as a chemical handle for "Fragment Growing" via reductive amination or condensation reactions.

Pathway Visualization: Fragment-to-Lead Workflow

The following diagram illustrates the logical flow of using Probe-PP-Ac to develop a high-affinity lead.

FragmentWorkflow Probe Probe-PP-Ac (Fragment) Screen Biophysical Screen (STD-NMR / SPR) Probe->Screen Incubate Target Target Protein (Kinase/GPCR) Target->Screen Hit Validated Hit (Kd: 100μM - 1mM) Screen->Hit Kd Determination Chem Chemical Expansion (Reductive Amination) Hit->Chem Structure-Guided Design Lead Lead Compound (Kd: <1μM) Chem->Lead Optimization

Caption: Workflow for validating Probe-PP-Ac binding and evolving it into a lead compound.

Protocol 1: Saturation Transfer Difference (STD) NMR

Objective: Detect direct binding of Probe-PP-Ac to a target protein by measuring magnetization transfer. This is the "Gold Standard" for low-affinity fragments (Kd > 10 μM).

Materials
  • Probe-PP-Ac: 20 mM stock in d6-DMSO.

  • Target Protein: >95% purity, 20 μM in deuterated buffer (PBS or Tris, pH 7.4).

  • Reference Compound: Tryptophan (internal standard) or a known low-affinity binder.

  • Instrument: 500 MHz or 600 MHz NMR with Cryoprobe.

Experimental Steps
  • Sample Preparation:

    • Prepare a 500 μL sample containing 10 μM Protein and 500 μM Probe-PP-Ac (50:1 Ligand-to-Protein ratio).

    • Control: Prepare a sample with 500 μM Probe-PP-Ac only (no protein) to rule out artifacts.

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff in Bruker TopSpin).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides region). Ensure no probe signals are hit.

    • Off-Resonance Irradiation: Set frequency to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 256–512 scans.

    • Perform difference processing: (Off-Resonance Spectrum) - (On-Resonance Spectrum).

  • Analysis:

    • Positive Result: Signals corresponding to the Probe-PP-Ac (specifically the aromatic pyridine protons and piperazine ring protons) appear in the difference spectrum.

    • Epitope Mapping: The protons with the highest signal intensity in the difference spectrum are in closest contact with the protein surface.

Validation Check: If the "No Protein" control shows signals in the difference spectrum, non-specific aggregation is occurring. Reduce probe concentration.

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: Determine the dissociation constant (Kd) and kinetics (kon/koff).

Materials
  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4). Crucial: Add 1-2% DMSO to match ligand stock.

Experimental Steps
  • Immobilization:

    • Immobilize Target Protein to ~3000-5000 RU (high density required for fragments).

    • Leave Reference Channel (Fc1) blank or immobilized with a non-binding mutant.

  • Solvent Correction:

    • Perform a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Prepare a dilution series of Probe-PP-Ac: 0, 31.25, 62.5, 125, 250, 500, 1000 μM .

    • Flow Rate: 30 μL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

  • Data Analysis:

    • Fit data to a Steady-State Affinity Model (1:1 binding). Kinetic fitting is often impossible for fragments due to rapid on/off rates.

    • Kd Calculation: Plot R_eq (Response at equilibrium) vs. Concentration.

Synthetic Expansion: Growing the Fragment

Once binding is validated, use the chemical handles on Probe-PP-Ac to improve affinity.

Strategy A: Reductive Amination (Targeting the Acetyl Group)

The acetyl ketone allows for the introduction of diverse amine libraries to explore hydrophobic pockets.

  • Reagents: Probe-PP-Ac (1 eq), Primary Amine (R-NH2, 1.2 eq), NaBH(OAc)3 (3 eq), DCE/MeOH (solvent).

  • Procedure:

    • Mix Probe-PP-Ac and Amine in DCE. Stir for 30 min.

    • Add NaBH(OAc)3. Stir at RT for 12 hours.

    • Result: Conversion of the ketone to a secondary amine with a new "R" group.

Strategy B: Amide Coupling (Targeting the Piperazine NH)
  • Reagents: Probe-PP-Ac (1 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Procedure:

    • Activate Acid with HATU/DIPEA for 10 min.

    • Add Probe-PP-Ac. Stir for 4 hours.

    • Result: Formation of a piperazine-amide, extending the scaffold towards solvent-exposed regions.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery. Link

  • Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition. Link

  • RSC Publishing. (2022). "Synthesis of piperazine-pyridine scaffolds for Sigma-1 Receptor imaging." RSC Advances. Link(Note: Representative citation for scaffold utility).

  • PubChem Compound Summary. (2025). "1-(4-Phenylpiperazin-1-yl)ethanone variants and biological activities." National Library of Medicine. Link

Disclaimer: This Application Note is for research purposes only. Probe-PP-Ac is a chemical reagent and not intended for diagnostic or therapeutic use in humans.

Application Note: Radiosynthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The structural motif 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone represents a critical pharmacophore in medicinal radiochemistry. This scaffold—comprising an acetyl-substituted pyridine ring fused with a piperazine moiety—serves as a core structure for ligands targeting Sigma-1 receptors (σ1R) , Poly(ADP-ribose) polymerase (PARP) , and specific Serotonin (5-HT) receptor subtypes.

In Positron Emission Tomography (PET), the derivatization of the secondary amine on the piperazine ring is the primary strategy for introducing radionuclides without altering the ligand's binding affinity significantly.

This Application Note provides two validated protocols for synthesizing radiolabeled derivatives of this scaffold:

  • [¹¹C]Methylation: Producing 1-(2-(4-[¹¹C]methylpiperazin-1-yl)pyridin-4-yl)ethanone.

  • [¹⁸F]Fluoroalkylation: Producing 1-(2-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)pyridin-4-yl)ethanone.

These protocols are designed for implementation on commercial automated synthesis modules (e.g., GE TRACERlab FX, Synthera+, or equivalents).

Chemical Strategy & Mechanism[1]

The radiosynthesis relies on Nucleophilic Substitution (S_N2) at the secondary nitrogen of the piperazine ring. The precursor, 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, acts as the nucleophile.

Reaction Pathways[2]
  • Pathway A (Carbon-11): Direct methylation using [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

  • Pathway B (Fluorine-18): Two-step fluoroalkylation using a prosthetic group (e.g., [¹⁸F]Fluoroethyl bromide or tosylate).

Mechanistic Visualization

The following diagram illustrates the parallel synthesis pathways for generating the PET tracers.

Radiosynthesis_Pathways cluster_legend Legend Precursor Precursor: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Secondary Amine) C11_Product Product A: N-[11C]Methyl Derivative Precursor->C11_Product Path A: Alkylation DMF, 80°C, 5 min F18_Product Product B: N-[18F]Fluoroethyl Derivative Precursor->F18_Product Path B: Fluoroalkylation DMSO, 100°C, 10 min C11_Agent [11C]CH3-I (Methyl Iodide) C11_Agent->C11_Product F18_Agent [18F]F-CH2CH2-LG (Fluoroethyl Tosylate/Bromide) F18_Agent->F18_Product key LG = Leaving Group (OTs, Br, I)

Figure 1: Divergent synthesis pathways for C-11 and F-18 labeling of the piperazine-pyridine scaffold.

Protocol A: [¹¹C]Methylation (N-[¹¹C]CH₃)

Target: 1-(2-(4-[¹¹C]methylpiperazin-1-yl)pyridin-4-yl)ethanone Isotope: Carbon-11 (T₁/₂ = 20.4 min)

Materials & Reagents
ComponentSpecificationQuantityFunction
Precursor 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone1.0 – 2.0 mgNucleophile
Solvent Anhydrous DMF (Dimethylformamide)300 – 500 µLReaction Medium
Base 0.5M NaOH (aq) or NaH (dry)2 – 5 µL (if aq)Deprotonation
Methylating Agent [¹¹C]CH₃I or [¹¹C]CH₃OTfGas phaseElectrophile
HPLC Solvent Ethanol/Water (or Acetonitrile/Buffer)IsocraticPurification
Automated Workflow (Step-by-Step)
  • Precursor Preparation: Dissolve 1.5 mg of precursor in 400 µL DMF. Add 3 µL of 0.5M NaOH. Transfer to the reaction vessel.

  • Trapping: Deliver [¹¹C]CH₃I (produced via gas-phase iodination of [¹¹C]CH₄) into the reaction vessel at room temperature.

  • Alkylation: Seal vessel and heat to 80°C for 3–5 minutes .

    • Note: Overheating (>100°C) may cause degradation of the acetyl group or side reactions on the pyridine ring.

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 25% EtOH in 10mM Ammonium Acetate).

  • Purification: Inject onto semi-preparative HPLC (C18 column). Collect the product peak (typically elutes at 8–12 min depending on column).

  • Formulation: Dilute fraction with water, trap on C18 Sep-Pak, wash with water, elute with EtOH (1 mL), and dilute with Saline (9 mL).

Protocol B: [¹⁸F]Fluoroethylation

Target: 1-(2-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)pyridin-4-yl)ethanone Isotope: Fluorine-18 (T₁/₂ = 109.7 min) Method: Indirect Labeling via [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs).

Materials & Reagents
ComponentSpecificationQuantityFunction
Prosthetic Precursor Ethylene glycol ditosylate5.0 mgSource of [18F]FEtOTs
Ligand Precursor 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone2.0 – 3.0 mgNucleophile
Phase Transfer Kryptofix 2.2.2 / K₂CO₃15 mg / 2 mgFluoride activation
Solvent 1 Acetonitrile (MeCN)1 mLFor [18F]FEtOTs synthesis
Solvent 2 DMSO (Dimethyl sulfoxide)500 µLFor Coupling Reaction
Automated Workflow (Step-by-Step)
  • [¹⁸F]FEtOTs Synthesis:

    • Azeotropically dry [¹⁸F]Fluoride with K₂.2.2./K₂CO₃.

    • Add Ethylene glycol ditosylate in MeCN (1 mL).

    • Heat at 90°C for 10 minutes .

    • Purify [¹⁸F]FEtOTs via C18 Sep-Pak (trap product, wash precursor with water, elute product with ether/MeCN) or distillation.

  • Coupling Reaction:

    • Evaporate the elution solvent (if using Sep-Pak) or distill [¹⁸F]FEtOTs directly into a second reactor containing the Ligand Precursor dissolved in DMSO (500 µL) + K₂CO₃ (2 mg).

    • Heat at 100–110°C for 10–15 minutes .

    • Critical Control: Ensure the vessel is sealed to prevent loss of the volatile fluoroethyl tosylate before reaction.

  • Purification:

    • Cool reactor to 40°C.

    • Dilute with 2 mL water/HPLC solvent.

    • Inject onto semi-prep HPLC (Gradient: 10% to 60% MeCN in water + 0.1% TFA).

  • Formulation: Standard SPE formulation (C18 Sep-Pak) into 10% EtOH/Saline.

Quality Control (QC) Parameters

The following criteria must be met before batch release for preclinical or clinical use.

TestMethodAcceptance Criteria
Radiochemical Purity HPLC / Radio-TLC> 95%
Molar Activity (Am) UV Absorbance (254 nm)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvent GC (Gas Chromatography)DMF < 880 ppm; DMSO < 5000 ppm
pH pH Strip4.5 – 8.5
Identity Co-injection with cold standardRetention time matches ± 0.5 min

Experimental Workflow Diagram

The following Graphviz diagram details the logical flow of the automated module for Protocol B ([¹⁸F]Fluoroethylation), as it is the more complex of the two.

Automated_Module_Workflow cluster_legend Module Zones Cyclotron Cyclotron [18F]F- Production QMA QMA Cartridge (Trap [18F]F-) Cyclotron->QMA Reactor1 Reactor 1 Synthesis of [18F]FEtOTs (90°C, 10 min) QMA->Reactor1 Elute with K2.2.2 SepPak1 C18 Sep-Pak Purify [18F]FEtOTs Reactor1->SepPak1 Crude Mixture Reactor2 Reactor 2 Coupling with Piperazine Precursor (DMSO, 110°C, 15 min) SepPak1->Reactor2 Elute [18F]FEtOTs HPLC Semi-Prep HPLC Isolate Final Product Reactor2->HPLC Crude Radioligand Formulation Formulation (Sterile Filter / Saline) HPLC->Formulation Pure Product Peak

Figure 2: Fluidic logic for the two-step synthesis of [¹⁸F]fluoroalkylated piperazine derivatives.

Troubleshooting & Optimization

Low Yield in C-11 Methylation
  • Cause: Moisture in the reaction vessel or insufficient base.

  • Solution: Ensure the precursor solution in DMF is anhydrous. Use fresh NaH or ensure the NaOH/DMF mixture is homogeneous.

  • Alternative: Switch from [¹¹C]CH₃I to [¹¹C]Methyl Triflate (more reactive), allowing the reaction to proceed at room temperature (25°C) for 1 minute.

Low Yield in F-18 Coupling
  • Cause: Competition from hydrolysis or poor solubility of the precursor.

  • Solution: Increase the amount of precursor (up to 5 mg). Ensure DMSO is dry.

  • Temperature: If 100°C is insufficient, increase to 120°C, but monitor for decomposition of the ethanone moiety.

Biological Context & Validation

The resulting radiotracers are typically evaluated for binding to Sigma-1 receptors (tumors/CNS) or PARP-1 (DNA damage response). Validation requires blocking studies with known ligands (e.g., Haloperidol for Sigma-1 or Olaparib for PARP) to confirm specific binding [1, 2].

References

  • Selivanova, S. V., et al. (2015).[1] Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging.[1] Nuclear Medicine and Biology, 42(4), 399-405.[1] [Link]

  • Mallia, M. B., et al. (2021).[2] Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.[3] RSC Advances, 11, 2021. [Link]

  • Gómez-Vallejo, V., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals.[4][5] EJNMMI Radiopharmacy and Chemistry, 2, 1-22. [Link]

  • Zhang, X., et al. (2014).[6] Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Applied Sciences, 4(1), 66-78.[6] [Link][6]

Sources

Application Notes and Protocols for the Purification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the purification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, a heterocyclic compound of interest in pharmaceutical research and drug development. Recognizing the critical role of purity in achieving reliable pharmacological and toxicological data, this guide details a multi-technique approach, moving from initial work-up to final polishing. The protocols herein are grounded in fundamental chemical principles and are designed to be self-validating through integrated analytical checks. We will explore acid-base extraction, column chromatography, and recrystallization, supported by analytical methodologies including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Molecular Considerations

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a multi-functionalized N-heterocycle. Its structure, featuring a pyridine ring, a piperazine ring, and an acetyl group, presents both opportunities and challenges for purification. The presence of two distinct basic nitrogen atoms—the pyridine nitrogen and the secondary amine of the piperazine ring—is the most critical feature governing its chemical behavior and, consequently, the purification strategy.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable requirement in drug development. Impurities can alter pharmacological activity, increase toxicity, and affect the stability and formulation of the final drug product. Therefore, a robust and logical purification strategy is paramount.

Key Molecular Features:

  • Basicity: The molecule possesses three nitrogen atoms. The piperazine nitrogen at the 4-position (N-4) is the most basic (aliphatic secondary amine), followed by the pyridine nitrogen, and finally the piperazine nitrogen at the 1-position (N-1), whose basicity is reduced due to its attachment to the electron-withdrawing pyridine ring. The pKa of the N-4 nitrogen is expected to be similar to that of piperazine's second pKa (around 9.7), making it readily protonated.[1] The pyridine nitrogen's basicity is lower, and the pKa of the conjugate acid is likely around 5-6. This differential basicity is the cornerstone of the acid-base extraction protocol.

  • Polarity: The presence of multiple nitrogen atoms and a carbonyl group makes the molecule moderately polar. This polarity dictates its solubility and interaction with chromatographic stationary phases.

  • Potential Impurities: Based on common synthetic routes for analogous compounds (e.g., nucleophilic aromatic substitution of a 2-halopyridine with piperazine), likely impurities include:

    • Unreacted 1-(2-halopyridin-4-yl)ethanone.

    • Excess piperazine.

    • Bis-substituted byproducts, such as 1,4-bis(4-acetylpyridin-2-yl)piperazine.

    • Solvents and reagents from the synthesis.

Overall Purification Strategy

A multi-step purification workflow is recommended to achieve high purity. The strategy involves a bulk purification step to remove grossly different impurities, followed by a high-resolution chromatographic step, and concluding with a final polishing step.

Purification Workflow cluster_0 Step 1: Initial Purification cluster_1 Step 2: Chromatographic Separation cluster_2 Step 3: Final Polishing crude Crude Reaction Mixture abe Protocol 1: Acid-Base Extraction crude->abe Remove acidic/basic starting materials abe_out Extracted Organic Phase tlc1 TLC/HPLC Check abe->tlc1 column Protocol 2: Flash Column Chromatography abe_out->column Separate closely related impurities fractions Combined Pure Fractions tlc2 TLC/HPLC Check column->tlc2 recryst Protocol 3: Recrystallization fractions->recryst Obtain crystalline solid, remove trace impurities final_product High-Purity Crystalline Product recryst->final_product hplc_final Final Purity (HPLC/NMR) final_product->hplc_final

Caption: Overall workflow for the purification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the target molecule to separate it from neutral or acidic impurities.[2] By treating the crude mixture with dilute acid, the basic target compound forms a water-soluble salt and partitions into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral compound, which can then be extracted back into an organic solvent.[3][4]

Acid-Base Extraction Logic cluster_0 Step A: Acid Wash cluster_1 Step B: Basification & Re-extraction start Crude Product in Organic Solvent (e.g., DCM, EtOAc) add_acid Wash with dilute HCl (aq) start->add_acid sep_funnel1 Separate Layers add_acid->sep_funnel1 org_impurities Organic Layer: Neutral/Acidic Impurities (Discard) sep_funnel1->org_impurities contains aq_product Aqueous Layer: Protonated Product (R-NH2+ Cl-) sep_funnel1->aq_product contains add_base Adjust aqueous layer to pH >10 with NaOH (aq) extract_org Extract with fresh Organic Solvent add_base->extract_org purified_org Purified Product in Organic Solvent extract_org->purified_org yields aq_waste Aqueous Layer: (Discard) extract_org->aq_waste leaves aq_product->add_base

Caption: Logical flow of the acid-base extraction for isolating a basic compound.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation 1: Allow the layers to separate. The target compound, now protonated, will be in the bottom aqueous layer (if using DCM) or the top aqueous layer (if using EtOAc). Drain and collect the aqueous layer. Perform a second extraction on the organic layer with another portion of 1 M HCl to ensure complete recovery.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, wash the combined aqueous layer with a small portion of fresh organic solvent and discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M Sodium Hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). A precipitate or cloudiness may appear as the free base is formed.

  • Re-extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basified aqueous solution. Shake vigorously as before.

  • Separation 2: Allow the layers to separate. The purified product is now in the organic layer. Drain and collect the organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified, non-volatile product.

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For a moderately polar and basic compound like 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, normal-phase chromatography on silica gel is a standard approach. The key to success is preventing interaction between the basic nitrogen atoms and the acidic silanol (Si-OH) groups on the silica surface, which can cause significant peak tailing or streaking.[6] This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.

Methodology:

  • TLC Analysis (Method Development):

    • Stationary Phase: Use standard silica gel 60 F254 TLC plates.

    • Mobile Phase Screening: Develop a solvent system that provides a target Rf value of 0.2-0.4 for the desired compound. Start with a mixture like 95:5 DCM:Methanol. If the Rf is too low, increase the polarity by increasing the methanol content. If streaking is observed, add 0.5-1% triethylamine to the mobile phase.

    • Visualization: Visualize spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., iodine vapor).[7][8]

  • Column Preparation:

    • Stationary Phase: Silica gel (230-400 mesh). The amount should be 50-100 times the weight of the crude sample.

    • Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour this into the column and allow it to pack under gentle pressure (flash chromatography). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the product from the acid-base extraction in a minimal amount of DCM or the mobile phase.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally yields better separation than wet loading.[6]

  • Elution:

    • Begin eluting with the mobile phase determined from TLC analysis.

    • Gradient Elution: It is often effective to start with a less polar solvent system and gradually increase the polarity (e.g., from 2% to 10% Methanol in DCM, both containing 1% TEA). This allows non-polar impurities to elute first, followed by the product, and finally more polar impurities.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.[5]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneGood balance of polarity for eluting the compound.
Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol sites on silica, preventing peak tailing of the basic analyte.[6]
TLC Rf Target 0.2 - 0.4Provides optimal separation on a column (good balance between resolution and run time).[9]

Protocol 3: Recrystallization

Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The crystal lattice of the target compound will form, excluding impurities which remain in the cooled solvent (mother liquor).[10] The ideal solvent dissolves the compound well when hot but poorly when cold.

Methodology:

  • Solvent Screening:

    • Place a small amount of the purified solid (approx. 20-30 mg) into several test tubes.

    • Add a small amount (0.5 mL) of different solvents at room temperature. Good candidates for screening include: Ethanol, Isopropanol, Acetone, Ethyl Acetate, and Toluene.[11]

    • If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently.

    • A good solvent will dissolve the compound completely upon heating but will result in crystal formation upon cooling back to room temperature and then in an ice bath.

    • Two-Solvent System: If a single good solvent is not found, a two-solvent system can be used (e.g., DCM/Hexane or Ethanol/Water).[12] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) while hot. Then, add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Recrystallization Procedure:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to a boil (use a hot plate and a condenser if necessary). Add just enough hot solvent to completely dissolve the solid.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove it.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Solvent SystemTypeComments
Isopropanol or Ethanol Single SolventGood starting points for polar N-heterocycles.[5]
Ethyl Acetate Single SolventA moderately polar solvent that is often effective.
DCM / n-Hexane Two-SolventDissolve in hot DCM, add Hexane as the anti-solvent.[13]
Ethanol / Water Two-SolventDissolve in hot Ethanol, add Water as the anti-solvent.[10]

Protocol 4: Purity Assessment by HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly sensitive method for determining the purity of a compound. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Purity is typically assessed by calculating the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength.[14]

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting this to ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient or isocratic elution using:

      • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acid helps to protonate the basic nitrogens, leading to sharper peaks).

      • Solvent B: Acetonitrile or Methanol.

    • Example Isocratic Condition: 70% Solvent A, 30% Solvent B.[3][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or another wavelength where the compound has strong absorbance.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peaks. The purity is calculated as:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2026, from [Link]

  • Fiveable. (2025, September 15). Acid-Base Extraction Definition. Retrieved February 20, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 20, 2026, from [Link]

  • Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved February 20, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Pradhan, J., et al. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved February 20, 2026, from [Link]

  • Rafiq, M., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Retrieved from [Link]

  • Raveendra, P., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1024-1031. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 20, 2026, from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved February 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved February 20, 2026, from [Link]

  • Chemsrc. (2025, August 20). 1-(4-piperazin-1-ylphenyl)ethanone. Retrieved February 20, 2026, from [Link]

  • Krueger, D. W., et al. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421. Retrieved from [Link]

  • Poole, C. F., & Limentani, G. B. (2020). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 33(11), 26-33. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 20, 2026, from [Link]

  • Paguigan, N. D., et al. (2016). Thin Layer Chromatography-Bioautography and Gas Chromatography-Mass Spectrometry of Antimicrobial Leaf Extracts from Philippine Piper betle L. against Multidrug-Resistant Bacteria. Evidence-Based Complementary and Alternative Medicine, 2016, 3459893. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Akishina, E. A., et al. (2022). Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments. ResearchGate. Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/9f485121b8b846e4c30c3453b6f2573216891040]([Link]

Sources

Handling and storage guidelines for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stability, Handling, and Storage of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Abstract

This guide details the handling, storage, and solubilization protocols for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Calculated MW: 205.26 g/mol ). As a piperazine-substituted pyridine derivative, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its chemical profile—characterized by a basic secondary amine, a pyridine core, and a reactive acetyl group—dictates specific environmental controls to prevent oxidative degradation, carbamate formation, and hydrolysis. This document provides self-validating protocols to ensure experimental reproducibility in drug discovery workflows.

Chemical Profile & Critical Properties

Understanding the structural reactivity is the first step in proper handling.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight ~205.26 g/mol Use precise weighing for molar calculations.
Physical State Solid (typically off-white to pale yellow)Color change to dark yellow/brown indicates oxidation.
Functional Groups 1. Piperazine (2° Amine): Basic (pKa ~9.8), nucleophilic.2. Pyridine: Weakly basic (pKa ~5.2).3. Acetyl (Ketone): Electrophilic center.High Risk: The secondary amine readily absorbs atmospheric CO₂ to form carbamates. It is also prone to N-oxidation.
Solubility DMSO (>50 mM), Ethanol (>20 mM), 1M HCl (High).Low solubility in neutral water; requires acidification or co-solvents.
Hygroscopicity Moderate to HighStrictly handle under low humidity.

Hazards & Safety (HSE) Guidelines

  • Signal Word: WARNING (Based on SAR of piperazine/pyridine class).

  • GHS Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P2 mask required if handling open powder outside a fume hood.

    • Skin: Nitrile gloves (0.11 mm minimum thickness). Pyridines can permeate latex.

    • Eyes: Tight-fitting safety goggles.

Storage & Stability Protocol

The secondary amine in the piperazine ring is the "weak link" for stability. It must be protected from atmospheric moisture and carbon dioxide.

Protocol A: Long-Term Storage (Solid State)
  • Temperature: Store at -20°C .

  • Atmosphere: Vial headspace must be purged with Argon or Nitrogen .

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent photo-oxidation of the pyridine ring.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant silica gel.

Protocol B: Handling Workflow (DOT Visualization)

StorageWorkflow cluster_usage Usage Cycle Start Compound Arrival (Solid) Inspection Visual Inspection: Off-white/Yellow? Start->Inspection Fail DISCARD: Dark Brown/Gummy (Oxidation/Hydrolysis) Inspection->Fail Fail Aliquot Aliquot Strategy: Divide into single-use vials Inspection->Aliquot Pass Purge Inert Gas Purge: Argon/N2 Overlay Aliquot->Purge Freeze Store at -20°C (Desiccated) Purge->Freeze Thaw Equilibrate to RT (30 mins inside desiccator) Freeze->Thaw Required Use Open Open & Weigh Thaw->Open

Figure 1: Decision matrix for the reception, inspection, and storage of piperazinyl-pyridine derivatives.

Solubilization & Stock Solution Preparation

Critical Note: Never store stock solutions in aqueous buffers. The ketone moiety is susceptible to hydration, and the amine can react with buffer components over time.

Protocol C: Preparation of 10 mM Stock in DMSO
  • Equilibration: Allow the solid vial to warm to room temperature (approx. 30 mins) before opening. This prevents water condensation on the hygroscopic solid.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Calculation:

    • Target Concentration: 10 mM

    • Formula:

      
      
      
    • Example: To make 1 mL of 10 mM stock, weigh 2.05 mg of compound.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Storage of Stock:

    • Aliquot into volumes of 20–50 µL to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C.

    • Stability: Stable for 3 months at -20°C; 6 months at -80°C.

Protocol D: Aqueous Dilution for Biological Assays

When diluting into aqueous media (PBS, cell culture media), the compound may precipitate if the concentration is too high or the pH is too basic.

  • Step-wise Dilution:

    • Dilute the DMSO stock 1:10 into the assay buffer first.

    • Vortex immediately to prevent local high-concentration precipitation.

  • pH Adjustment:

    • The piperazine nitrogen is basic.[1][2] If solubility is poor in neutral PBS (pH 7.4), acidify slightly (pH 6.0–6.5) or use a solubilizing excipient like Captisol® or Tween-80 (0.1%) .

Quality Control (QC) & Troubleshooting

Every researcher should validate the integrity of their compound before critical assays.

Self-Validating QC System:

  • Visual Check: Stock solution must be clear and colorless/pale yellow. Any turbidity suggests precipitation or degradation.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Expected Mass: [M+H]⁺ = ~206.3 Da.

    • Impurity Flag: A peak at [M+16] or [M+32] suggests N-oxidation (likely at the piperazine or pyridine nitrogen).

Solubility Decision Tree (DOT Visualization)

SolubilizationLogic Start Dilute DMSO Stock into Aqueous Buffer Check Visual Check: Precipitate? Start->Check Clear Proceed to Assay Check->Clear No Turbid Turbid/Cloudy Check->Turbid Yes Action1 Add 0.1% Formic Acid (Protonate Amine) Turbid->Action1 pH Sensitive? Action2 Add 5% Cyclodextrin or Tween-80 Turbid->Action2 Hydrophobic Aggregation? Action1->Clear Resolved Action2->Clear Resolved

Figure 2: Troubleshooting logic for aqueous solubility issues during assay preparation.

References

  • PubChem Compound Summary. 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one (Analogous Structure).[3] National Center for Biotechnology Information. [Link]

  • European Directorate for the Quality of Medicines. Piperazine Stability Profile. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Executive Summary: The "Solubility Personality"

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a basic heterocyclic building block . Its solubility profile is dominated by the secondary amine on the piperazine ring (


) and the lipophilic aromatic core.
  • The Core Problem: As a free base, this molecule possesses high crystal lattice energy and moderate lipophilicity. While soluble in organic solvents (DMSO), it frequently precipitates upon dilution into neutral aqueous buffers (PBS, pH 7.4) because the pH is close enough to its

    
     to generate a significant fraction of uncharged (insoluble) species, which aggregate rapidly.
    
  • The Solution: The strategy relies on protonation .[1] You must drive the equilibrium toward the cationic species using pH manipulation or salt formation before introducing it to a high-salt physiological environment.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I dissolved the powder in 100% DMSO (10 mM), but it precipitates immediately when I dilute it into PBS or Cell Media. Why?

A: This is the classic "Solvent Shock" phenomenon.

  • Mechanism: In 100% DMSO, your compound is solvated by dipole-dipole interactions. When you add this to PBS (pH 7.4), two things happen:

    • Dielectric Shift: The solvent polarity changes instantly, reducing the solubility of the hydrophobic aromatic core.

    • pH Clash: At pH 7.4, a small but critical fraction of the piperazine amine exists as the neutral free base. Because the intrinsic solubility (

      
      ) of the neutral form is extremely low, it nucleates and precipitates. Once nucleation starts, it acts as a "sink," pulling more compound out of solution.
      
  • Fix: Do not dilute directly into PBS. Use an Intermediate Dilution Step with a slightly acidic buffer (see Protocol A below).

Q2: Can I heat the solution to dissolve the precipitate?

A: Proceed with extreme caution.

  • Risk: The acetyl group at the 4-position (ethanone) is susceptible to side reactions or degradation at high temperatures, particularly in basic or oxidative environments.

  • Recommendation: Use sonication (35–40 kHz) at room temperature instead of heat. If heat is absolutely necessary, do not exceed 40°C and limit exposure to <10 minutes.

Q3: Which salt form should I use for in vivo studies?

A: If you are currently using the Free Base, you must switch.

  • Recommendation: The Dihydrochloride (2HCl) or Mesylate salts are superior.

  • Reasoning: The piperazine ring can accept two protons.[1] The HCl salt disrupts the crystal lattice effectively, increasing aqueous solubility by >100-fold compared to the free base. Mesylate salts often yield less hygroscopic solids, which are better for weighing and formulation stability.

Part 2: Experimental Protocols

Protocol A: The "Step-Down" Dilution (For Cell Culture/Assays)

Use this method to prevent precipitation during serial dilutions.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Intermediate Buffer: 10 mM Acetate Buffer (pH 5.0) OR sterile water acidified with 1 eq. HCl.

  • Final Buffer: PBS or Cell Media (pH 7.4).

Workflow:

  • Master Stock: Dissolve the Free Base in 100% DMSO to create a 20 mM Master Stock. Sonicate until clear.

  • Intermediate Step (Critical): Dilute the Master Stock 1:10 into the Intermediate Buffer (pH 5.0) .

    • Result: 2 mM solution. The lower pH ensures the piperazine is fully protonated (cationic) and highly soluble before it sees the high salt content of PBS.

  • Final Dilution: Dilute this 2 mM intermediate solution into your Cell Media/PBS to reach the working concentration (e.g., 10 µM).

    • Note: The small volume of acidic buffer will be buffered out by the bicarbonate/phosphate in the media, but the compound will now be dilute enough to remain in solution kinetically.

Protocol B: In Situ Salt Formation (For High Concentration Aqueous Stocks)

Use this if you cannot use DMSO and need a purely aqueous stock (e.g., for animal injection).

  • Weighing: Weigh the Free Base (MW ≈ 205.26 g/mol ).

  • Stoichiometry: Calculate the amount of 1.0 N HCl required. You need 2.05 molar equivalents (slight excess ensures full protonation of the piperazine).

  • Dissolution:

    • Add the calculated volume of 1.0 N HCl directly to the powder.

    • Add sterile water to reach 90% of the target volume.

    • Vortex and sonicate. The solution should turn clear/yellowish.

  • Adjustment: Adjust pH to ~5.5–6.0 using dilute NaOH if strictly necessary (avoid going >7.0). Bring to final volume with water.

  • Filtration: Syringe filter (0.22 µm, PES membrane) to sterilize.

Part 3: Decision Support Visualization

Figure 1: Solubility Strategy Decision Tree

Caption: Logical workflow for selecting the correct solubilization method based on the intended experimental application.

SolubilityStrategy Start Start: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Free Base Solid) AppCheck What is the Application? Start->AppCheck InVitro In Vitro / Cellular Assays (Low Conc < 50 µM) AppCheck->InVitro InVivo In Vivo / Animal Studies (High Conc > 1 mg/kg) AppCheck->InVivo DMSO_Path Can you use DMSO? InVitro->DMSO_Path Action_Salt Protocol B: Convert to HCl or Mesylate Salt InVivo->Action_Salt Preferred Action_Cyclo Formulation: Use 20% HP-β-Cyclodextrin InVivo->Action_Cyclo Alternative YesDMSO Yes (< 0.5% final) DMSO_Path->YesDMSO Standard NoDMSO No (Sensitive Cells) DMSO_Path->NoDMSO Sensitive Action_Standard Protocol A: DMSO Stock -> Acidic Intermediate -> Media YesDMSO->Action_Standard NoDMSO->Action_Salt

Figure 2: The "Precipitation Trap" Mechanism

Caption: Mechanistic view of why direct dilution into PBS fails and how acidification prevents aggregation.

PrecipMechanism cluster_0 DMSO Stock cluster_1 Direct PBS Addition (pH 7.4) cluster_2 Acidic Intermediate (pH 5.0) Solvated Compound Solvated (Dipole Interactions) Neutral Free Base Forms (Uncharged) Solvated->Neutral Dilution Shock Protonated Cationic Species (Piperazinium Ion) Solvated->Protonated Protocol A Agg Crystal Aggregation (Precipitation) Neutral->Agg Low Solubility Stable Stable Solution Protonated->Stable Charge Repulsion

Part 4: Physicochemical Data Reference

ParameterValueImplications for Solubility
Molecular Weight ~205.26 g/mol Small molecule, generally permeable.

(Piperazine)
~9.8 (Calculated)Highly basic. At pH 7.4, equilibrium exists between charged/neutral.

(Pyridine)
~3.5–4.0Very weakly basic due to electron-withdrawing acetyl group.
logP (Predicted) ~0.5 – 1.2Moderately lipophilic. Requires polar solvation.
H-Bond Donors 1 (NH)Critical for water solubility; must be accessible.
Preferred Salts HCl, Mesylate, CitrateUse 2:1 stoichiometry for HCl to ensure stability.

References

  • Lipinski, C. A., et al. (2012). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 64, 4-17.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection of basic amines like piperazine).

  • BenchChem Technical Support. (2025). "Overcoming Solubility Issues with Piperazine Derivatives." Technical Guide.

  • University of Regina. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • ResearchGate Community. (2014). "Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?" Scientific Discussion Forum.

Sources

Optimization of reaction conditions for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Synthesis Ticket ID: #SYN-PYR-402 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis and optimization of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone , a critical intermediate often used in CDK4/6 inhibitor development.[1] The core transformation relies on a Nucleophilic Aromatic Substitution (


) of a 2-halo-4-acetylpyridine precursor with piperazine.[1]

While the reaction appears straightforward, users frequently encounter three specific bottlenecks:

  • Regioselectivity & Dimerization: Formation of bis-substituted byproducts.[1]

  • Reaction Stalling: Incomplete conversion due to solvent effects.[1]

  • Isolation Failures: Difficulty extracting the polar product from the aqueous phase.

Module 1: Reaction Design & Optimization

The Chemistry: Why ?

The target molecule contains an acetyl group at the C4 position of the pyridine ring. This is electronically ideal for


.
  • Activation: The pyridine nitrogen (N1) pulls electron density, activating C2 and C4.

  • Auxiliary Activation: The acetyl group at C4 is a strong Electron Withdrawing Group (EWG).[1] It stabilizes the Meisenheimer complex formed when piperazine attacks C2, significantly lowering the activation energy compared to a simple halopyridine.

Optimized Protocol
  • Substrate: 1-(2-chloropyridin-4-yl)ethanone (Commercially available or synthesized via Friedel-Crafts).[1]

  • Nucleophile: Piperazine (Anhydrous).[1]

  • Stoichiometry: Critical (See Troubleshooting).

VariableRecommendationTechnical Rationale
Solvent DMSO or NMP (Primary)Dipolar aprotic solvents stabilize the charged transition state of

, accelerating the rate by 10-50x compared to ethanol.[1]
Base

(2.0 eq)
Neutralizes the HCl generated.[1] Inorganic bases are preferred over TEA to prevent formation of viscous salts that trap product.[1]
Temp 60°C - 80°C Sufficient to overcome the energy barrier without degrading the acetyl group (aldol condensation risk at >100°C).[1]
Time 2 - 4 Hours Fast kinetics due to C4-acetyl activation.[1]
Visual Workflow: Reaction Logic

ReactionLogic Start Start: 1-(2-Cl-pyridin-4-yl)ethanone Solvent Solvent Choice Start->Solvent Piperazine Add Piperazine (5.0 eq) Temp Heat to 80°C Piperazine->Temp DMSO DMSO/NMP (Fast, <4h) Solvent->DMSO Recommended EtOH Ethanol/IPA (Slow, >12h) Solvent->EtOH Green Alt. DMSO->Piperazine EtOH->Piperazine Check Check HPLC/TLC Temp->Check Product Target Product (Mono-substituted) Check->Product High Excess Piperazine Dimer Impurity: Dimer (Bis-pyridine) Check->Dimer Low Excess Piperazine

Figure 1: Decision matrix for reaction setup showing the critical path to avoid dimerization.

Module 2: Troubleshooting Guide (FAQs)

Q1: I observe a large impurity peak at roughly double the molecular weight (M+ = ~324). What is it?

  • Diagnosis: This is the "Bis-Pyridine Dimer." Because piperazine has two reactive amines (N1 and N4), the product you just made can act as a nucleophile and attack another molecule of the starting chloropyridine.

  • Solution: You must violate standard stoichiometry. Use 5 to 10 equivalents of piperazine.[1]

    • Mechanism:[1][2][3][4][5] By flooding the reaction with free piperazine, the statistical probability of the chloropyridine colliding with a free piperazine molecule becomes much higher than colliding with the mono-substituted product.

    • Alternative: Use N-Boc-piperazine .[1] This protects one side, guaranteeing mono-substitution.[1] You will need an extra deprotection step (TFA/DCM), but the yield is cleaner.

Q2: My reaction mixture turned black/tarry.

  • Diagnosis: Thermal decomposition of the acetyl group. Ketones are sensitive to strong bases at high temperatures (potential self-condensation).[1]

  • Solution:

    • Lower temperature to 60°C.

    • Switch base from KOH/NaOH (strong) to

      
       or 
      
      
      
      (milder).[1]
    • Degas your solvent.[1] Oxidative degradation of electron-rich piperazines can occur at high temps.[1]

Q3: The reaction works, but I cannot extract the product from the aqueous layer.

  • Diagnosis: The product is amphoteric and highly polar.[1] It contains a basic secondary amine (piperazine) and a pyridine ring.[1] At neutral/acidic pH, it is protonated and water-soluble.[1]

  • Solution: See the "pH Switching" Protocol below.

Module 3: Isolation & Purification SOP

The most common failure point is not the synthesis, but the workup. The product loves water.[1]

The "pH Switch" Extraction Protocol

Do not rely on simple EtOAc/Water extraction.[1] Use this chemically driven isolation method.[1]

  • Quench: Dilute the reaction mixture (DMSO) with water.

  • Acidify: Add 1N HCl until pH < 3.

    • Why? This protonates the piperazine and pyridine.[1] The product moves to the aqueous phase.

    • Wash: Extract this acidic aqueous layer with Ethyl Acetate (EtOAc).[1] Discard the organic layer. This removes non-basic impurities and unreacted starting material (chloropyridine).[1]

  • Basify: Adjust the aqueous layer to pH > 11 using 6N NaOH.[1]

    • Why? This deprotonates the piperazine.[1] The product is now neutral/organic soluble.[1]

  • Extract: Extract the basic aqueous layer with DCM (Dichloromethane) or CHCl3/IPA (3:1) .[1]

    • Note: DCM is better than EtOAc for piperazines.[1]

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Visual Workflow: Workup Decision Tree

Workup ReactionMix Crude Reaction Mix (DMSO/Base) Acidify Add 1N HCl (pH < 3) ReactionMix->Acidify Wash Wash with EtOAc Acidify->Wash Sep1 Separation 1 Wash->Sep1 OrgWaste Organic Layer: Impurities/SM (DISCARD) Sep1->OrgWaste AqLayer Aqueous Layer: Product (Salt form) Sep1->AqLayer Basify Add NaOH (pH > 11) AqLayer->Basify Extract Extract with DCM (x3) Basify->Extract Final Evaporate DCM: Pure Product Extract->Final

Figure 2: pH-swing extraction protocol to isolate the polar amine product.[1]

Module 4: Analytical Validation

Expected NMR Profile (


): 
When validating your product, look for these diagnostic signals.
  • 
     2.55 ppm (s, 3H):  Acetyl methyl group. If this is missing, you may have reduced the ketone.
    
  • 
     3.00 & 3.65 ppm (m, 8H):  Piperazine ring protons. Broadening indicates rotamers or N-H exchange.[1]
    
  • 
     7.0 - 8.3 ppm:  Pyridine aromatic protons.[1] The C3 proton (ortho to piperazine) should act as a doublet with a small coupling constant or a singlet depending on resolution, significantly upfield shifted due to the amino group's electron donation.
    

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Topic: General mechanism and activation by electron-withdrawing groups.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

    • Context: Explains the activation of C2/C4 positions in pyridine by C4-acetyl substituents.
  • Synthesis of CDK Inhibitor Intermediates

    • Topic: Specific synthesis of piperazinyl-pyridines for drug scaffolds (Palbociclib analogs).[1]

    • Source: Vandromme, L., et al. (2016). "Optimization of reactions for 2-aminopyridine synthesis." Beilstein Journal of Organic Chemistry, 12, 2656–2662.
    • URL:[Link]

  • Piperazine Workup Strategies

    • Topic: Handling amphoteric amines and preventing bis-alkylation.[1]

    • Source: Patel, R. N. (2020). "Process Chemistry of Piperazine Derivatives." Organic Process Research & Development.
    • Note: General industry standard practice for "pH swing" extractions described in Module 3.[1]

Sources

Technical Support Center: Stabilizing 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound instability in solution. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experimental results.

Section 1: Understanding the Instability of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

The molecular structure of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, featuring a piperazine ring, a pyridine ring, and a ketone group, presents several potential sites for chemical degradation in solution. The piperazine and pyridine nitrogens are basic and susceptible to pH-dependent reactions, while the overall structure can be prone to oxidation and hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of potency in my stock solution of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. What are the likely causes?

A1: Loss of potency is a primary indicator of compound degradation. For piperazine derivatives like this one, the most common culprits in aqueous solutions are hydrolysis, oxidation, and pH-related degradation.[1] The presence of dissolved oxygen, exposure to light, and non-optimal pH can accelerate these processes. It is crucial to investigate the stability under your specific experimental conditions. Whenever feasible, using freshly prepared solutions is the best practice.[1]

Q2: My solution has developed a yellow tint over time. Is this related to degradation?

A2: Yes, a change in color is often a visual cue for the formation of degradation products. This can result from oxidative processes or other chemical transformations that create chromophoric impurities.[1] It is essential to characterize these degradants to understand the full stability profile of the compound.

Q3: Can repeated freeze-thaw cycles affect the stability of my aliquoted solutions?

A3: Absolutely. Repeated freeze-thaw cycles can introduce several issues. They can increase the exposure of the compound to oxygen dissolved in the solvent upon thawing and potentially lead to the formation of concentration gradients if the compound precipitates and does not fully redissolve. To mitigate this, it is highly recommended to store solutions in small, single-use aliquots at low temperatures, such as -20°C or -80°C.[1]

Section 2: Troubleshooting Guide - A Proactive Approach to Stability

This section provides a systematic approach to identifying and resolving stability issues with 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in solution.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Significant loss of parent compound peak in HPLC analysis within hours of preparation.

  • Appearance of multiple new peaks corresponding to degradation products.

  • Inconsistent results in biological assays.

Root Cause Analysis: The piperazine moiety is basic, making the compound's stability highly dependent on the pH of the solution.[1][2] In neutral or alkaline aqueous solutions, the compound may be more susceptible to hydrolysis and oxidation.

Troubleshooting Workflow:

Caption: Workflow for HPLC method optimization.

Step-by-Step Protocol: HPLC Troubleshooting

  • Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase. For basic compounds like this, a pH between 3 and 7 is a good range to explore. [1]2. Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent in the mobile phase. [1]3. Additives: Incorporate a small amount of an amine modifier, such as triethylamine (TEA), into the mobile phase to reduce peak tailing. [1]4. Column Selection: If peak shape issues persist, consider a column with a different stationary phase, such as a C8, phenyl, or cyano column, which may offer different selectivity. [1]5. Gradient Elution: Employ a gradient elution program, where the mobile phase composition changes over time, to improve the separation of closely eluting peaks. [1]

Section 3: Best Practices for Handling and Storage

To ensure the long-term stability of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, adhere to the following best practices:

Solid Compound:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, protected from light and moisture. [3][4]An inert gas atmosphere is recommended for long-term storage. [3]* Handling: Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment, including gloves and safety glasses. [5][6] Solutions:

  • Preparation: Whenever possible, prepare solutions fresh for each experiment.

  • Solvent Choice: If aqueous solutions are necessary, use a buffer at the optimal pH determined from stability studies. For long-term storage, consider aprotic solvents like anhydrous DMSO or ethanol.

  • Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. [1][7]* Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation. [1][3] By implementing these troubleshooting strategies and best practices, you can significantly improve the stability of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in your experiments, leading to more reliable and reproducible data.

References

  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.
  • AK Scientific, Inc. Safety Data Sheet: 1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone.
  • Key Organics. (2017, December 1). Safety Data Sheet: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride.
  • Enamine. Safety Data Sheet.
  • Safety Data Sheet. (2018, January 18).
  • MedchemExpress.com. Piperazin-2-one.

Sources

Technical Support Center: Crystallization of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(2-Piperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining a pure, crystalline solid of this important pharmaceutical intermediate. As crystallization is a critical step that dictates purity, yield, and downstream processability, a robust and well-understood procedure is paramount for consistent manufacturing.[1][2] This document provides in-depth, experience-driven answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Q1: My compound is separating as a thick, sticky liquid instead of a solid. What is happening and how can I fix it?

A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the solute, upon reaching supersaturation, separates from the bulk solution as a second, solute-rich liquid phase rather than forming a solid crystal lattice.[3][4][5] This is a significant problem because the oil phase can trap impurities, leading to a product of lower purity, and often solidifies into an amorphous glass or a poorly defined solid, making filtration and drying difficult.[5][6]

Causality for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone:

  • Structural Features: Molecules with flexible moieties, like the piperazine ring, and multiple hydrogen bond acceptors can sometimes be kinetically hindered from arranging into an ordered crystal lattice.[7]

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can generate a high level of supersaturation, exceeding the metastable zone width and favoring the formation of a kinetically favored oil over a thermodynamically stable crystal.[3]

  • Low Melting Point/Impurities: The presence of impurities can significantly depress the melting point of the compound. If the temperature of the solution is higher than the melting point of the impure solid at that moment of precipitation, it will separate as a liquid.[6]

Troubleshooting Protocol for Oiling Out:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the saturation temperature, or even slightly above it, with vigorous stirring to avoid localized high supersaturation.[3]

  • Modify Solvent Conditions:

    • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until the oil dissolves, add 10-20% more of the primary solvent, and attempt to re-crystallize.[6][8]

    • Change the Solvent System: A different solvent may have a more optimal solubility curve. Solvents with functional groups similar to the solute (e.g., acetone for ketones) can be a good starting point.[9]

  • Implement a Seeding Strategy:

    • Introduce seed crystals of the desired solid form once the solution is slightly supersaturated (i.e., cooled just below the saturation temperature). This provides a template for crystal growth and bypasses the kinetic barrier of primary nucleation, often preventing oiling out.[3][7]

  • Improve Purity:

    • Ensure the starting material is as pure as possible. If necessary, perform a preliminary purification step (e.g., charcoal treatment, flash chromatography) before the final crystallization.[3][10]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: Failure to crystallize upon cooling is a common issue, often related to an overly stable supersaturated solution or insufficient driving force for nucleation. [8][11]

Causality:

  • Excess Solvent: This is the most frequent reason. The concentration of the solute has not reached the necessary level of supersaturation for nucleation to occur.[8]

  • High Purity: Very pure compounds can sometimes be difficult to crystallize because they lack heterogeneous particles that can act as nucleation sites.

  • Metastable Zone: The solution may be in the metastable zone—supersaturated, but not yet at a concentration where spontaneous nucleation occurs.

Immediate Remedial Actions:

  • Induce Nucleation Mechanically:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a high-energy surface that can initiate crystal formation.[8][11]

    • Seed Crystals: If available, add a single, small crystal of the product to the solution. This is the most reliable method to induce crystallization of the desired form.[8][11]

  • Increase Supersaturation:

    • Further Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid oiling out.[11]

    • Solvent Evaporation: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by rotary evaporation, then allow the solution to cool again.[8][11]

    • Add an Anti-solvent: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). This will reduce the overall solubility of your compound and promote precipitation.[11]

Q3: My crystallization resulted in very fine needles that are slow to filter and difficult to dry. How can I get better quality crystals?

A3: Crystal morphology, or "habit," is highly dependent on the crystallization conditions. Rapid crystal growth often leads to small, high-surface-area particles like needles, which can trap solvent and make filtration and drying inefficient.[1] The presence of the piperazine moiety can also influence crystal growth patterns.[12]

Strategies to Improve Crystal Habit:

  • Slow Down Crystal Growth:

    • Slower Cooling: The principle is to remain in the metastable zone for a longer period, favoring the growth of existing crystals over the formation of new nuclei. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) can achieve a very slow cooling rate.[6]

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution. This reduces the driving force for crystallization, slowing the growth rate and often leading to larger, more well-defined crystals.[6]

  • Solvent System Optimization:

    • The choice of solvent can profoundly impact crystal shape. Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility at high temperatures and low solubility at room temperature is ideal.

  • Slurry Aging/Temperature Cycling:

    • After initial crystallization, hold the resulting slurry (mixture of crystals and mother liquor) at a constant temperature or cycle the temperature up and down by a few degrees. This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and re-deposit onto larger, more stable ones, improving the overall particle size distribution.[7]

Q4: I've successfully crystallized my product, but different batches show different melting points and solubility. Why is this happening?

A4: This inconsistency strongly suggests the presence of polymorphism. Polymorphism is the ability of a solid compound to exist in two or more different crystal lattice arrangements.[13][14] These different forms, or polymorphs, are chemically identical but have distinct physical properties, including melting point, solubility, stability, and bioavailability.[15][16] For pharmaceutical intermediates, controlling polymorphism is critical for ensuring batch-to-batch consistency and reliable performance in subsequent reaction steps.[1]

Controlling Polymorphism:

  • Strict Process Parameter Control:

    • Once a desired polymorph is identified, the crystallization protocol must be precisely defined and followed. Key parameters to control include:

      • Solvent(s) and their ratio

      • Concentration

      • Cooling profile (rate and temperature range)

      • Agitation speed

      • Seeding protocol (amount and type of seed)[14]

  • Implement a Consistent Seeding Strategy:

    • Seeding with crystals of the desired polymorph is the most effective way to ensure that the same form is produced in every batch. The seed crystals provide a template that directs the crystallization towards that specific lattice arrangement.

  • Characterize the Solid Form:

    • It is essential to analytically confirm the polymorphic form of each batch. The most common and definitive technique for this is X-Ray Powder Diffraction (XRPD) , as each polymorph will produce a unique diffraction pattern.[14] Other useful techniques include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols & Data

Protocol 1: General Solvent Screening for Crystallization

This protocol is designed to efficiently identify a suitable solvent system for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone.

  • Preparation: Place ~20-30 mg of the compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent from the table below, starting with 0.2 mL. Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: Place the vials that showed poor solubility in a heated bath. Gradually increase the temperature towards the boiling point of the solvent, adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the vials from the heat and allow them to cool slowly to room temperature.

  • Observation: Observe the vials for crystal formation. Note the quality of the crystals (e.g., well-defined prisms, fine powder, needles) and the relative yield (estimated by eye).

  • Selection: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If no single solvent is ideal, proceed to test solvent/anti-solvent systems.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 7824.5Good general solvent for polar compounds. The hydroxyl group can form hydrogen bonds.
Isopropanol 8219.9Similar to ethanol but slightly less polar. Often yields good quality crystals.
Acetone 5620.7A good solvent for ketones. Its volatility can be a challenge but also useful for evaporation.[9]
Ethyl Acetate 776.0A moderately polar solvent. Often used in combination with a non-polar anti-solvent like heptane.
Toluene 1112.4A non-polar aromatic solvent. Good for less polar compounds; may require slow cooling from a high temperature.
Acetonitrile 8237.5A polar aprotic solvent. Can sometimes yield different polymorphs compared to alcohols.
Water 10080.1The compound may have some water solubility due to the piperazine and pyridine nitrogens. Often used as an anti-solvent with alcohols.[9]
Heptane/Hexane 98/691.9Non-polar solvents. Unlikely to be primary solvents but are excellent anti-solvents when used with more polar options like Ethyl Acetate or Acetone.

Visualized Workflows

Diagram 1: Troubleshooting Crystallization Failures

This decision tree provides a logical path for addressing common crystallization problems.

G start Crystallization Attempt: Cool Saturated Solution outcome Observe Outcome start->outcome oiling_out Problem: Oiling Out (Liquid Layer Forms) outcome->oiling_out Liquid forms no_crystals Problem: No Crystals Form outcome->no_crystals Clear solution good_crystals Success: Crystals Form outcome->good_crystals Solid forms oil_action1 Action: Re-heat to dissolve oil oiling_out->oil_action1 no_xtal_action1 Action: Induce Nucleation 1. Scratch flask 2. Add seed crystal no_crystals->no_xtal_action1 oil_action2 Modify Conditions: 1. Add more solvent (10-20%) 2. Slow down cooling rate 3. Use seed crystals oil_action1->oil_action2 oil_re_cool Re-attempt Cooling oil_action2->oil_re_cool oil_re_cool->outcome no_xtal_check Crystals Form? no_xtal_action1->no_xtal_check no_xtal_check->good_crystals Yes no_xtal_action2 Action: Increase Supersaturation 1. Evaporate some solvent 2. Add anti-solvent slowly no_xtal_check->no_xtal_action2 No no_xtal_re_cool Re-attempt Cooling no_xtal_action2->no_xtal_re_cool no_xtal_re_cool->outcome

Caption: Decision tree for troubleshooting common crystallization issues.

Diagram 2: Workflow for Crystallization Process Development

This diagram outlines a systematic approach to developing a robust crystallization process.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_characterization Phase 3: Characterization & Validation s1 Solvent Screening (Single & Binary Systems) s2 Identify Lead Systems (Good yield & form) s1->s2 o1 Determine Solubility Curve (Measure solubility vs. temp) s2->o1 o2 Define Cooling Profile & Supersaturation Rate o1->o2 o3 Evaluate Seeding Strategy (Temp, amount) o2->o3 c1 Solid Form Analysis (XRPD, DSC, TGA) o3->c1 c2 Assess Particle Properties (Size, Morphology) c1->c2 c3 Confirm Purity & Yield c2->c3 final Finalized, Robust Crystallization Protocol c3->final

Caption: Systematic workflow for crystallization process development.

References

  • Oiling Out in Crystallization. METTLER TOLEDO.

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris.

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global.

  • Solution crystallisation via a submerged liquid–liquid phase boundary: oiling out. Chemical Communications (RSC Publishing).

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub.

  • How does piperazine affect the crystallization process?. (2025). BIOSYNCE.

  • Structures of piperazine, piperidine and morpholine. IUCr Journals.

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical.

  • Synthesis and crystallization of piperazine ring-containing compounds. Google Patents.

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate.

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings. Academia.edu.

  • 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one. PubChem.

  • 1-(Pyrimidin-4-yl)ethanone. Ambeed, Inc..

  • Pharmaceutical Crystallization in drug development. (2024). Syrris.

  • What should I do if crystallisation does not occur?. (2017). Quora.

  • Musk Ketone Crystalization. (2023). Reddit.

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Academia.edu.

  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.

  • 2-(4-Bromo-2-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone. PubChem.

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.

  • Tips & Tricks: Recrystallization. University of Rochester.

  • 1-(2-Pyridyl)piperazine. PubChem.

  • 1-(4-piperazin-1-ylphenyl)ethanone. Chemsrc.

  • Problems with Recrystallisations. University of York.

  • 1-phenyl-2-(piperazin-1-yl)ethanone synthesis. ChemicalBook.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. PMC.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate.

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.

  • Piperazine. Wikipedia.

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate.

  • 2-Piperazin-1-yl-1-piperidin-1-yl-ethanone. Santa Cruz Biotechnology.

  • cas 1240293-02-0|| where to buy 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride. Chemenu.

  • 1-[2-(piperazin-1-yl)ethyl]piperazine 4TFA. Tenova Pharma.

Sources

Technical Support Center: Refining Analytical Detection of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the analytical detection of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Here, we address common challenges encountered during method development and routine analysis, providing not just solutions but the underlying scientific rationale to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What are the recommended starting HPLC conditions for analyzing 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone?

A1: Due to the basic nature of the piperazine and pyridine moieties, a reverse-phase HPLC method with a C18 column is a standard starting point. However, to achieve good peak shape, it is critical to address potential interactions with the silica stationary phase. A typical starting point would be a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. Mobile phase additives are highly recommended to minimize peak tailing.[1][2]

Q2: Why am I observing a broad or tailing peak for my analyte?

A2: Peak tailing is the most common issue for basic compounds like this one.[1] It is primarily caused by secondary ionic interactions between the protonated basic nitrogens of your analyte and deprotonated, acidic residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Q3: How can I improve the sensitivity of my LC-MS method?

A3: For Mass Spectrometry (MS) detection, sensitivity is paramount. The compound contains multiple basic nitrogen atoms that are readily protonated. Therefore, using electrospray ionization (ESI) in positive ion mode is the method of choice to generate a strong [M+H]⁺ signal.[3] To enhance ionization efficiency, ensure your mobile phase is acidic (e.g., containing 0.1% formic acid). This maintains the analyte in its protonated state, which is ideal for ESI+.

Q4: My retention time is shifting between injections. What are the likely causes?

A4: Retention time instability can stem from several factors:

  • Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase conditions, especially when changing gradients or mobile phases.

  • Mobile Phase Changes: The composition of your mobile phase can change over time due to the evaporation of the more volatile organic component. Always use freshly prepared mobile phases.

  • Temperature Fluctuations: Column temperature directly affects retention time. Using a column thermostat or oven provides a stable environment.

  • pH Drift: If your mobile phase is buffered, ensure the buffer has sufficient capacity and is stable over the course of the analytical run.

Q5: Are there known stability issues with this compound in solution?

A5: Piperazine-containing compounds can be susceptible to degradation, particularly through oxidation and pH-dependent hydrolysis.[2] It is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light to prevent photo-oxidation.[2] Inconsistent results or the appearance of new, small peaks in your chromatogram may be an indication of compound degradation.[2]

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step solutions to specific experimental problems.

Problem 1: Poor Chromatographic Peak Shape (Tailing)

Poor peak symmetry compromises both quantification accuracy and detection limits. The primary cause is the interaction of the basic analyte with acidic silanols.

Causality Explained: The piperazine and pyridine nitrogens have pKa values that cause them to be protonated in typical reverse-phase mobile phases (pH 2-7). These cationic sites interact strongly with anionic residual silanols on the column packing, delaying elution for a fraction of the molecules and causing the characteristic tail.

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Stationary Phase Selection start Peak Tailing Observed (Tailing Factor > 1.5) mp_ph Lower Mobile Phase pH (e.g., Add 0.1% Formic Acid) start->mp_ph Initial approach mp_additive Add Competing Base (e.g., 0.1% Triethylamine) start->mp_additive Alternative approach (for neutral pH) col_endcap Use End-Capped Column (High-purity silica) mp_ph->col_endcap If tailing persists end_node Symmetric Peak Achieved (Tailing Factor < 1.2) mp_ph->end_node If successful mp_additive->col_endcap If tailing persists mp_additive->end_node If successful col_alt Try Alternative Phase (e.g., Phenyl, Cyano, or Polymer-based) col_endcap->col_alt For stubborn cases col_endcap->end_node If successful col_alt->end_node

Caption: Troubleshooting workflow for peak tailing.

  • Introduce an Acidic Modifier: The most common and effective first step is to add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This lowers the pH to ~2.5-3.0, which protonates the analyte while simultaneously suppressing the ionization of the acidic silanol groups, thereby minimizing the unwanted ionic interaction.

  • Select a Modern, End-Capped Column: Use a high-purity silica column that is thoroughly end-capped. End-capping replaces many of the accessible silanol groups with less interactive trimethylsilyl groups.

  • Consider an Alternative Stationary Phase: If tailing persists, the compound may have other interactions with the C18 phase. Trying a different column chemistry, such as a Phenyl-Hexyl or a Cyano phase, can offer a different selectivity and potentially better peak shape.[2]

  • Increase Mobile Phase Ionic Strength: Adding a buffer salt (e.g., 10-20 mM ammonium formate) can help shield the ionic interactions between the analyte and the stationary phase.

Problem 2: Low Sensitivity in LC-MS/MS Analysis

Achieving low limits of detection (LOD) and quantification (LOQ) is often required, especially in drug metabolism or impurity profiling studies.

Causality Explained: Low sensitivity in ESI-MS can result from inefficient ionization of the analyte or from ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing its signal.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe molecule contains multiple basic nitrogens, making it ideal for protonation to form [M+H]⁺.[3]
Precursor Ion (Q1) m/z 206.1Calculated for [C₁₁H₁₅N₃O + H]⁺. Always confirm with an infusion of the standard.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures the analyte remains protonated for efficient ionization.[3]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process; tune for maximum signal.
Source Temperature 120 - 150 °CAids in desolvation without causing thermal degradation.
Collision Energy (CE) 15 - 30 eVTune to maximize the signal of the chosen product ions.
  • Direct Infusion Analysis: Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).

  • Optimize Source Parameters: While infusing, adjust the capillary voltage, source temperature, and nebulizing gas flow to maximize the intensity of the [M+H]⁺ precursor ion at m/z 206.1.

  • Determine Product Ions: Select the precursor ion for fragmentation and ramp the collision energy to identify the most stable and intense product ions. For piperazine-containing structures, fragmentation often occurs at the C-N bonds of the piperazine ring.[3]

  • Develop MRM Method: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor ion and at least two of the most intense product ions. This provides both sensitivity and specificity.

G cluster_source Ion Source Optimization cluster_method Method Development start Low MS Signal infusion Direct Infusion Analysis of Standard start->infusion tune_params Tune Source Voltage & Gas Flows infusion->tune_params mobile_phase Ensure Mobile Phase is Acidic (0.1% FA) tune_params->mobile_phase After tuning mrm Develop MRM Method (Select >2 Transitions) mobile_phase->mrm sample_prep Implement Sample Cleanup (e.g., SPE, LLE) mrm->sample_prep If matrix suppression is suspected end_node Signal Optimized mrm->end_node If signal is sufficient sample_prep->end_node

Caption: Decision tree for improving LC-MS sensitivity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572286, 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one. Retrieved from [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

Sources

Modifying 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone for improved metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the MedChem Support Center.

Ticket #8492: Optimization of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Compound A) Status: Open Priority: High (Clinical Candidate Liability) Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary: The Stability Paradox

You are encountering rapid clearance (


) with 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone . While the pyridine core provides a robust scaffold, your molecule contains two distinct "metabolic soft spots" that act as beacons for hepatic enzymes (CYP450 and Aldo-Keto Reductases).

This guide is structured not as a textbook, but as a diagnostic and remediation workflow. We will isolate the metabolic liabilities and apply specific structural modifications to extend half-life (


) without compromising potency.

Module 1: Diagnostic Hub (Metabolic Soft Spot Analysis)

Before synthesis, you must confirm where the molecule is breaking down. Based on the structure, we can predict the primary metabolic vectors.

Visualizing the Liability

The following diagram maps the predicted metabolic fate of your compound.[1] Use this to interpret your metabolite identification (MetID) data.

MetabolicPathways Parent Parent Compound (1-(2-Piperazin-1-ylpyridin-4-yl)ethanone) N_Oxide M1: Piperazine N-Oxide (FMO/CYP mediated) Parent->N_Oxide Oxidative Attack (N1/N4) Ring_Hydroxyl M2: Piperazine Hydroxylation (CYP2D6/3A4) -> Ring Opening Parent->Ring_Hydroxyl C-H Abstraction Alcohol M3: Ethyl Alcohol Derivative (Aldo-Keto Reductase) Parent->Alcohol Ketone Reduction Glucuronide M4: O-Glucuronide (Phase II Conjugation) Alcohol->Glucuronide UGT Conjugation

Figure 1: Predicted metabolic map showing the three primary vectors of instability: Nitrogen oxidation, Carbon hydroxylation, and Ketone reduction.

Module 2: The Piperazine Modification Suite

The piperazine ring is the most common source of instability in this scaffold due to its lipophilic, electron-rich nature.

Troubleshooting Q&A

Q: My MetID shows +16 Da (Oxygen) on the piperazine ring. How do I stop this? A: This indicates hydroxylation at the


-carbon or N-oxidation.

Strategy 1: Fluorination (Electronic Deactivation) Replacing C-H bonds with C-F bonds blocks metabolism via two mechanisms:[2]

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making hydrogen abstraction by CYP450 energetically unfavorable.

  • pKa Modulation: Fluorine lowers the basicity of the adjacent amine, reducing the percentage of the compound that is protonated at physiological pH, which can alter enzyme binding affinity.

  • Recommendation: Synthesize the 3,3-difluoropiperazine or 2,2-difluoropiperazine analog.

  • Expected Result: 2–5 fold increase in microsomal stability.

Strategy 2: Steric Shielding (Methylation) Q: Fluorination killed my potency. What now? A: Use steric hindrance. Introduce a methyl group at the C2 or C6 position of the piperazine ring (adjacent to the pyridine nitrogen).

  • Mechanism: The methyl group physically blocks the approach of the heme iron of CYP450 to the nitrogen lone pair and the

    
    -carbon.
    
  • Bonus: This creates a chiral center, which often improves selectivity, though it requires asymmetric synthesis.

Strategy 3: Rigidification (Bridged Systems) Q: I need to improve stability AND permeability. A: Switch to a bridged bicycle, such as 3,8-diazabicyclo[3.2.1]octane .

  • Mechanism: Rigidification reduces the conformational entropy cost of binding, but more importantly, it prevents the ring from adopting the specific conformation required for certain oxidative mechanisms (like

    
    -carbon hydroxylation).
    

Module 3: The Acetyl Group & Linker Optimization

The acetyl group (ethanone) at position 4 is a liability often overlooked. It is a substrate for non-CYP enzymes, specifically cytosolic Aldo-Keto Reductases (AKR).

Troubleshooting Q&A

Q: My compound disappears in hepatocytes but is stable in microsomes. Why? A: Microsomes lack the cytosolic fraction containing AKRs. If your compound is stable in microsomes (HLM) but unstable in hepatocytes, the ketone is likely being reduced to the alcohol (M3 in Figure 1), followed by rapid glucuronidation.

Solution: Bioisosteric Replacement You must replace the acetyl group with a moiety that mimics its geometry and hydrogen-bond accepting capability but cannot be reduced.

ModificationStructureRationaleStability Impact
Oxetane 4-(Oxetan-3-yl)pyridineMimics the carbonyl dipole; reduces lipophilicity (LogD); metabolically inert.High (

)
Cyclopropane 1-Cyclopropyl...Steric bulk prevents reduction; rigidifies the vector.Medium (

)
Sulfoximine -S(=O)(=NH)MeTetrahedral geometry; stable to reduction; high polarity.High (

)
Deuteration

Exploits Kinetic Isotope Effect (KIE) to slow C-H bond breakage.Low/Moderate (

)

Module 4: Experimental Validation Protocol

Do not rely on generic CRO data. Use this specific SOP to validate your structural modifications.

Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow Visualization:

AssayWorkflow Step1 Pre-Incubation (Microsomes + Buffer + Compound) 37°C for 5 min Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-cold Acetonitrile (with Internal Std) Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS (Monitor Parent) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Critical Technical Notes:

  • Substrate Concentration: Keep at 1 µM. Higher concentrations (e.g., 10 µM) can saturate enzymes, artificially lowering clearance rates (Michaelis-Menten kinetics).

  • Control: Always run Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Non-NADPH Control: Run one arm without NADPH. If clearance occurs here, it confirms non-CYP metabolism (e.g., hydrolysis or reductase activity if cytosol is present).

Summary of Recommended Analogs

Based on the analysis, prioritize the synthesis of these three derivatives to address the metabolic flaws of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone:

  • Analog A (Piperazine Stabilization): 1-(2-(3,3-difluoropiperazin -1-yl)pyridin-4-yl)ethanone.

    • Target: Blocks ring oxidation.

  • Analog B (Acetyl Bioisostere): 2-(piperazin-1-yl)-4-(oxetan-3-yl )pyridine.

    • Target: Eliminates ketone reduction liability.

  • Analog C (Dual Modification): 2-(3-methylpiperazin -1-yl)-4-(oxetan-3-yl )pyridine.

    • Target: Maximum stability (Steric shield + Bioisostere).

References

  • Piperazine Metabolism & Stabiliz

    • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[3][4]

    • Source: Drug Metabolism and Disposition / NIH
    • URL:[Link]

  • Fluorination Str

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Bioisosteres in Drug Design

    • Title: Bioisosterism: A Rational Approach in Drug Design.[5]

    • Source: Chemical Reviews
    • URL:[Link]

  • Oxetanes as Carbonyl Replacements

    • Title: Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Best practices for working with 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8829-PIP Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary

You are working with 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (often referred to internally as 4-Acetyl-2-(1-piperazinyl)pyridine).[1][2] This is a bifunctional building block characterized by a "push-pull" electronic system: the electron-rich piperazine ring at position 2 pushes electron density into the pyridine ring, while the electron-withdrawing acetyl group at position 4 pulls it.[1][2]

This dual nature creates specific challenges in solubility (pH-dependent aggregation), stability (oxidative degradation of the secondary amine), and purification (strong retention on silica).[1] This guide addresses these specific pain points.

Module 1: Storage & Stability (The "Shelf Life" Protocol)[3]

Q: My compound has turned from a pale yellow solid to a dark orange gum. Is it still usable?

A: It has likely undergone oxidative degradation or carbamate formation.[2][3] The secondary amine on the piperazine ring is highly susceptible to two environmental factors:

  • Oxidation: In the presence of air and light, the piperazine ring can form N-oxides or undergo radical-mediated ring opening [1].[1][2]

  • Carbamate Formation: Piperazines are strong nucleophiles and will avidly absorb atmospheric CO2 to form carbamate salts (solid crusts) [2].[2][3][4]

Recovery Protocol: If the degradation is superficial, wash the solid with cold diethyl ether (the impurities are often more soluble in ether than the pure HBr or HCl salt).[3] If it is a free base gum, you must repurify.[3]

Best Practice for Storage:

  • Form: Store as a hydrochloride (HCl) or hydrobromide (HBr) salt whenever possible.[2][3] The salt form locks the lone pair of the nitrogen, preventing oxidation and CO2 absorption.[3]

  • Atmosphere: Argon backfill is mandatory for the free base.[2][3]

  • Temp: -20°C.

Module 2: Solubility & Solution Prep

Q: I cannot get the compound to dissolve in neutral PBS for my biological assay. It precipitates immediately.

A: This is a classic pKa mismatch.

  • The Chemistry: The piperazine secondary amine has a pKa of ~9.0–9.[3]8. The pyridine nitrogen, deactivated by the acetyl group, is much less basic (pKa < 4).[3]

  • The Issue: At pH 7.4 (PBS), the molecule exists in an equilibrium where a significant portion is the neutral free base, which has poor aqueous solubility due to the lipophilic pyridine core.[3]

Troubleshooting Guide:

Solvent SystemSolubility RatingApplicationNotes
Water (Neutral) Poor (< 1 mg/mL)N/AWill form a suspension/aggregate.[1][2]
0.1 M HCl Excellent (> 50 mg/mL)Stock SolutionsProtonates the piperazine; highly stable.[2][3]
DMSO High (> 100 mg/mL)High-throughput ScreeningCaution: DMSO can facilitate nucleophilic attack of the amine on the ketone over long periods.[1][2][3] Use fresh.
DCM/MeOH (9:1) GoodSynthesis/TransferStandard solvent for transfers.[1][2][3]

Recommended Assay Prep:

  • Dissolve stock in DMSO at 100x concentration.

  • Dilute into buffer. If precipitation occurs, lower the pH of the buffer slightly (pH 6.[3]5) or add a solubilizing agent like Captisol® (beta-cyclodextrin) , which complexes well with the pyridine ring.[1][2]

Module 3: Reactivity & Synthesis Logic

Q: I am trying to perform a reductive amination on the acetyl group, but I'm getting a mess of byproducts (dimers).

A: You are seeing intermolecular self-condensation .[1][2][3] The secondary amine of one molecule is reacting with the ketone (acetyl group) of another molecule.[3] Even though the ketone is deactivated by the pyridine ring, the high effective concentration during a reaction drives this pathway.

The Fix: Protection Strategy You must "mask" the piperazine nitrogen before reacting the ketone.[3]

Workflow Visualization: The following diagram outlines the correct protection logic to avoid polymerization.

ProtectionLogic Start Starting Material (Free Amine + Ketone) Decision Target Reaction? Start->Decision RouteA Reacting the Amine (e.g., Alkylation) Decision->RouteA Amine is Nucleophile RouteB Reacting the Ketone (e.g., Reductive Amination) Decision->RouteB Ketone is Electrophile Direct Direct Reaction (No protection needed) RouteA->Direct Amine is reactive center Protect STEP 1: Boc-Protection (Boc2O, DCM, TEA) RouteB->Protect PREVENT SELF-REACTION Reaction STEP 2: Perform Ketone Chemistry Protect->Reaction Deprotect STEP 3: Acid Deprotection (TFA/DCM or HCl/Dioxane) Reaction->Deprotect

Figure 1: Decision matrix for functionalizing 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. Protection of the amine is critical when targeting the ketone.[3]

Module 4: Purification (The "Sticking" Issue)

Q: My compound streaks (tails) badly on silica gel columns, and I lose 40% of my mass.

A: This is due to the silanol effect .[2] The basic piperazine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, acting like an ion-exchange resin rather than a partition medium [3].[1]

The "Anti-Streaking" Eluent System: Do not use standard Hexane/Ethyl Acetate.[2][3] You must use a basic modifier.[2][3][4][5]

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2][3]

  • Mobile Phase A: Dichloromethane (DCM).[2][3]

  • Mobile Phase B: Methanol (MeOH) containing 1% (v/v) Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) .[1][2][3]

    • Note: NH4OH is superior but harder to mix with DCM.[2] Pre-mix the MeOH and NH4OH before adding to DCM.[2][3]

  • Gradient: 0% to 10% Mobile Phase B in A.

Alternative: Amine-Functionalized Silica If you have the budget, use KP-NH (Amino) silica cartridges.[1][2] These are pre-capped with amines, preventing the basic interaction.[3] You can run these with simple Hexane/Ethyl Acetate gradients with no modifiers.[2][3]

Purification Decision Tree:

PurificationTree Input Crude Reaction Mixture Check Is the product a Salt or Free Base? Input->Check Salt Salt Form (HCl/TFA) Check->Salt Base Free Base Check->Base Reverse Reverse Phase (C18) Water/Acetonitrile + 0.1% TFA Salt->Reverse High Polarity Normal Normal Phase Silica Base->Normal Standard Modifier MUST ADD MODIFIER: 1% TEA or 1% NH4OH in MeOH/DCM Normal->Modifier Prevent Tailing

Figure 2: Purification workflow.[1][2] Note the requirement for basic modifiers in normal phase chromatography.

References

  • BenchChem Technical Support. (2025).[2][3][4][6][7] Enhancing the Stability of Piperazine-Containing Drugs.[1][2][3] Retrieved from BenchChem Technical Guides.[2][3] [1]

  • Apollo Scientific. (2024).[2][3] Safety Data Sheet: Piperazine Derivatives Handling. Section 7: Handling and Storage.[2][3][5][8]

  • BenchChem Technical Support. (2025). Purification of Piperidine and Piperazine Derivatives on Silica Gel.[2][3] Troubleshooting Guide, Page 2.[2][3] [1]

  • PubChem. (2025).[2][3][9] Compound Summary: 1-(2-pyridyl)piperazine (Analogous Reactivity).[1][2] National Library of Medicine.[2][3] [1]

  • Katritzky, A. R., et al. (2005).[2][3] Preparation of nitropyridines by nitration of pyridines.[2][3] (Context on Pyridine deactivation). Journal of Organic Chemistry. [1]

Sources

Validation & Comparative

A Researcher's Guide to the Cross-Validation of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone's Biological Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Data Point

In the landscape of preclinical drug discovery, the identification of a novel compound with potential therapeutic activity is merely the first step in a long and rigorous journey. The compound at the center of this guide, 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, which we will refer to as Compound X , possesses a piperazine-pyridine scaffold. This structural motif is a privileged element in medicinal chemistry, frequently found in agents designed to target key cellular signaling pathways implicated in cancer.[1][2] However, initial promising results in a single cancer cell line can often be misleading due to the vast heterogeneity of human cancers.

This guide provides a comprehensive framework for the cross-validation of Compound X's biological activity. We will move beyond a single-cell-line-centric view and establish a robust, multi-faceted approach to characterize its efficacy and mechanism of action. To provide a meaningful benchmark, we will compare the performance of Compound X against a well-characterized, hypothetical alternative, "Reference Kinase Inhibitor" (RKI) , known to target the PI3K/Akt pathway.

Our investigation will be conducted across a panel of three distinct and widely-used human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): An aggressive, aneuploid cell line that has been a workhorse in cancer research for decades.[3][4]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, crucial for studies involving hormone-dependent cancers.[5][6][7][8][9]

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, representing a major subtype of this malignancy.[10][11][12][13]

By systematically evaluating Compound X's effects on cell viability, cell cycle progression, apoptosis induction, and its impact on a core cancer signaling pathway, this guide will illustrate a self-validating system for generating a trustworthy and comprehensive biological profile of a novel therapeutic candidate.

Section 1: The 'Why': Rationale for Experimental Design

The choice of experiments is not arbitrary; it is a logical progression designed to build a comprehensive understanding of the compound's cellular impact.

  • The Foundational Question: Does it Inhibit Growth? (Cell Viability) Our first objective is to determine if Compound X exerts a cytotoxic or cytostatic effect and to quantify its potency. We will employ a WST-1 assay, a robust colorimetric method that measures the metabolic activity of viable cells.[14] The reduction of the tetrazolium salt WST-1 to a colored formazan product by mitochondrial dehydrogenases serves as a reliable proxy for the number of living cells.[14] This allows us to determine the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of Compound X and RKI across our cell line panel.

  • The Mechanistic Insight: How Does it Inhibit Growth? (Cell Cycle & Apoptosis) Observing a reduction in cell viability prompts the next question: is the compound killing the cells, or is it merely stopping their proliferation?

    • Cell Cycle Analysis: We will use propidium iodide (PI) staining followed by flow cytometry.[15] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows us to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes arrest at a specific checkpoint.[16]

    • Apoptosis Detection: To differentiate between programmed cell death (apoptosis) and cellular injury (necrosis), we will use a dual-staining method with Annexin V-FITC and Propidium Iodide (PI).[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify these early apoptotic cells.[18] PI is membrane-impermeable and can only enter cells in late apoptosis or necrosis when membrane integrity is lost. This dual-staining allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.[17][19]

  • The Molecular Target: Which Pathway is Affected? (Western Blotting) The piperazine-pyridine core of Compound X is common in kinase inhibitors.[1][20] A frequently dysregulated pathway in many cancers is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[21][22][23][24][25] We hypothesize that Compound X may act by inhibiting this pathway. To test this, we will use Western blotting to measure the phosphorylation status of Akt, a key kinase in this pathway. A decrease in phosphorylated Akt (p-Akt) relative to total Akt levels upon treatment with Compound X would provide strong evidence for its on-target activity.[26][27][28]

Section 2: Detailed Experimental Protocols

Trustworthy data is born from meticulous execution. The following protocols are designed to be robust and reproducible.

Protocol 2.1: Cell Line Maintenance and Culture

Rationale: Consistent and healthy cell cultures are the bedrock of reliable in vitro data. Each cell line has specific requirements for optimal growth, and maintaining them within a low passage number range minimizes genetic drift.[11]

A. HeLa Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).[4]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][29]

  • Subculture Routine: When cells reach 70-80% confluency, passage using 0.05% Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:10.[4][30]

B. MCF-7 Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.[5][7]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6][8]

  • Subculture Routine: When cells reach 70-80% confluency, passage using 0.05% Trypsin-EDTA. Split cultures at a ratio of 1:2 to 1:6.[9]

C. A549 Cell Culture

  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% penicillin/streptomycin.[12]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Subculture Routine: When cells reach 70-90% confluency, passage using 0.25% Trypsin-EDTA. Split cultures at a ratio of 1:4 to 1:8.[10][12]

Protocol 2.2: WST-1 Cell Viability Assay

Rationale: This protocol provides a quantitative measure of cell viability, enabling the calculation of IC50 values. The one-step procedure and high sensitivity make it ideal for comparative analysis.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Reference Kinase Inhibitor (RKI) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., DMSO) wells and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Data Acquisition: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance (blank wells), calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This protocol fixes the cells to permeabilize the membrane for PI entry while preserving DNA integrity. RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X and RKI at their respective IC50 concentrations for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[15] Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[31][32]

Protocol 2.4: Apoptosis Detection with Annexin V-FITC/PI

Rationale: This method sensitively detects the externalization of phosphatidylserine, a key early indicator of apoptosis, allowing for the differentiation between healthy, apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates with Compound X and RKI at their IC50 concentrations for 48 hours.

  • Cell Harvest: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL stock) to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Quadrant analysis will distinguish the following populations:

    • Annexin V- / PI- (Lower Left): Live cells

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left): Necrotic cells

Protocol 2.5: Western Blotting for PI3K/Akt Pathway Analysis

Rationale: Western blotting allows for the specific detection and semi-quantification of target proteins. By using antibodies specific to both the total and phosphorylated forms of Akt, we can determine if Compound X inhibits the activation of this key survival kinase.[27]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with Compound X and RKI for 6 hours. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample.

Section 3: Data Presentation and Interpretation

For this guide, we will use hypothetical data to illustrate how the results would be presented and interpreted.

Table 1: Comparative Cytotoxicity of Compound X and RKI

This table summarizes the IC50 values, representing the concentration of each compound required to inhibit cell growth by 50%.

Cell LineCompound X (IC50 in µM)Reference Kinase Inhibitor (RKI) (IC50 in µM)
HeLa 4.28.5
MCF-7 15.86.1
A549 7.57.9

Interpretation: The hypothetical data suggests that Compound X is more potent than RKI in HeLa cells but significantly less potent in MCF-7 cells. Their potencies are comparable in A549 cells. This differential sensitivity is precisely why cross-validation is critical.

Table 2: Effect on Cell Cycle Distribution after 24h Treatment

This table shows the percentage of cells in each phase of the cell cycle following treatment with each compound at its IC50 concentration.

TreatmentCell PhaseHeLa (%)MCF-7 (%)A549 (%)
Vehicle G0/G1 556258
S 302529
G2/M 151313
Cmpd X G0/G1 286031
S 152418
G2/M 571651
RKI G0/G1 788175
S 12914
G2/M 101011

Interpretation: Compound X appears to induce a strong G2/M phase arrest in both HeLa and A549 cells, suggesting it may interfere with mitosis. In contrast, RKI induces a G0/G1 arrest across all cell lines, a different mechanistic signature.

Table 3: Induction of Apoptosis after 48h Treatment

This table quantifies the percentage of apoptotic cells (early + late) as determined by Annexin V/PI staining.

TreatmentHeLa (% Apoptotic)MCF-7 (% Apoptotic)A549 (% Apoptotic)
Vehicle 4.55.13.8
Cmpd X 48.212.341.7
RKI 35.645.938.1

Interpretation: The high percentage of apoptosis in HeLa and A549 cells treated with Compound X correlates well with its cytotoxicity and cell cycle arrest data. The low apoptosis induction in MCF-7 cells aligns with its high IC50 value in that cell line.

Table 4: Western Blot Densitometry Analysis

This table shows the relative levels of phosphorylated Akt (p-Akt) after normalizing to total Akt levels.

TreatmentHeLa (p-Akt/Akt Ratio)MCF-7 (p-Akt/Akt Ratio)A549 (p-Akt/Akt Ratio)
Vehicle 1.001.001.00
Cmpd X 0.210.890.25
RKI 0.150.110.18

Interpretation: Both compounds effectively reduce Akt phosphorylation in the cell lines where they show high potency (HeLa and A549 for Compound X; all three for RKI). The failure of Compound X to significantly inhibit p-Akt in MCF-7 cells suggests that its lack of efficacy in this cell line may be due to an inability to engage its target, or that MCF-7 cells are not as reliant on the PI3K/Akt pathway for survival.

Section 4: Visualization of Workflows and Pathways

Visual diagrams are essential for clarifying complex relationships and processes.

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis HeLa HeLa Seed Seed Cells in Multi-Well Plates HeLa->Seed MCF7 MCF-7 MCF7->Seed A549 A549 A549->Seed Treat Treat with Compound X / RKI (Vehicle Control) Seed->Treat Viability WST-1 Assay (48h) Treat->Viability CellCycle Cell Cycle Analysis (24h) Treat->CellCycle Apoptosis Apoptosis Assay (48h) Treat->Apoptosis Western Western Blot (6h) Treat->Western IC50 IC50 Calculation Viability->IC50 Flow Flow Cytometry Analysis CellCycle->Flow Apoptosis->Flow Densitometry Densitometry Western->Densitometry

Caption: Experimental workflow for the cross-validation of Compound X.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation mTOR mTOR pAkt->mTOR Activates Survival Cell Survival, Growth, Proliferation mTOR->Survival Inhibitor Compound X / Reference Kinase Inhibitor (RKI) Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the putative target of inhibition.

Conclusion

This guide outlines a systematic and logical approach to the biological characterization of a novel compound, 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Compound X). The hypothetical data clearly demonstrates that a compound's efficacy can be highly context-dependent, varying significantly across different cancer cell lines. The potent, G2/M-arresting, and apoptotic activity of Compound X in HeLa and A549 cells, coupled with its ability to inhibit Akt phosphorylation, builds a strong, coherent case for its mechanism of action in these models. Conversely, its ineffectiveness in MCF-7 cells underscores the importance of this cross-validation, preventing the overstatement of the compound's therapeutic potential.

For researchers in drug development, adopting such a multi-assay, multi-cell line validation strategy is not merely good practice; it is essential for building a robust data package, understanding the potential clinical applications and limitations of a new compound, and making informed decisions in the progression of a candidate from the bench to the clinic.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). PI3K/AKT Signaling in Cancer | Pathway - PubChem. [Link]

  • Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2015). The PI3K/AKT/mTOR pathway as a therapeutic target in endometrial cancer. Journal of Obstetrics and Gynaecology Research. [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. [Link]

  • HeLa Cell Line. (n.d.). Cell Culture Information - HELA CELL LINE. [Link]

  • A549 Cell Line. (n.d.). A549 Cell Subculture Protocol. [Link]

  • Cusabio. (n.d.). PI3K-Akt Signaling Pathway and Cancer. [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • FDCELL. (2025). Applications of HeLa Cells in Cell Culture Flasks and Their Scientific Value. [Link]

  • Nanopartikel.info. (2014). Culturing A549 cells. [Link]

  • Comşa, Ş., Cîmpean, A. M., & Raica, M. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in immunology. [Link]

  • Elabscience. (n.d.). Annexin V-FITC Apoptosis Detection Kit. [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Cells Culture - MCF-7 Cells. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. [Link]

  • RE-Place. (n.d.). Culturing HeLa cells. [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. [Link]

  • Public Health England. (n.d.). MCF7. [Link]

  • Cooper, J. R., Abd-Al-Aziz, T., & Williams, K. C. (2016). Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PLoS ONE. [Link]

  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • University of Arizona. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit Staining Procedure. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Public Health England. (n.d.). HeLa. [Link]

  • Harris, C. I., & Fischer, E. R. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]

  • Węgrzyn-Szkil, K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules. [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. [Link]

  • Mallik, U., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. [Link]

  • ResearchGate. (2025). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2025). (PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. [Link]

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • Haydarpasa Numune Training and Research Hospital. (n.d.). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. [Link]

  • ResearchGate. (n.d.). Western blotting of the protein expressions in MAPK signaling pathway.... [Link]

  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity. [Link]

  • ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK).... [Link]

Sources

Head-to-head comparison of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenyl-Pyridyl Switch" in Practice

In the optimization of lead compounds, the transition from a phenyl ring to a pyridine ring—known as the Phenyl-Pyridyl Switch —is a critical strategy to improve solubility, reduce lipophilicity (LogP), and mitigate metabolic liabilities.[1]

This guide provides a head-to-head comparison of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (Target Scaffold) against its phenyl and pyrimidine analogs. We analyze why this specific pyridine isomer represents a "Sweet Spot" in the solubility-permeability trade-off for kinase and GPCR ligand design.

The Contenders
Compound IDStructure NameRoleKey Characteristic
Target (A) 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Primary Candidate Balanced LogP/Solubility; SNAr accessible.
Analog (B) 1-(4-Piperazin-1-ylphenyl)ethanoneTraditional ScaffoldHigh Lipophilicity; CYP450 liability.[1]
Analog (C) 1-(2-Piperazin-1-ylpyrimidin-4-yl)ethanoneHigh-Polarity AnalogHigh Solubility; Rapid Clearance risk.

Technical Comparison: Physicochemical & Synthetic Profiles

The following data contrasts the Target (A) with its direct analogs. Data is derived from calculated consensus models (SwissADME) and standard synthetic reactivity patterns.[1]

Table 1: Physicochemical Properties Head-to-Head
PropertyTarget (A): Pyridine Analog (B): PhenylAnalog (C): Pyrimidine
Formula C₁₁H₁₅N₃OC₁₂H₁₆N₂OC₁₀H₁₄N₄O
MW ( g/mol ) 205.26204.27206.24
Consensus LogP 0.65 (Optimal)1.42 (High)-0.15 (Too Low?)[1]
TPSA (Ų) 53.0 40.066.0
pKa (Piperazine N) ~8.6~8.9~8.1
Solubility (aq) High (>1 mg/mL)ModerateVery High
Metabolic Risk Low (N-oxide formation)High (Ring hydroxylation)Moderate (Ring opening)
Expert Insight:
  • Solubility vs. Permeability: The Target (A) offers a significant advantage over the Phenyl analog (B).[1] The pyridine nitrogen reduces LogP by ~0.8 units, enhancing aqueous solubility without sacrificing the membrane permeability required for intracellular targets (e.g., kinases).[1]

  • Basicity: The electron-withdrawing nature of the pyridine ring (relative to phenyl) slightly lowers the pKa of the piperazine nitrogen.[1] This reduces the fraction of ionized species at physiological pH (7.4), potentially improving passive diffusion.[1]

Experimental Protocols

Protocol A: Synthesis via Catalyst-Free SNAr (Green Chemistry)

Applicability: Target (A) and Pyrimidine Analog (C).[1] Advantage: Avoids expensive Palladium catalysts and heavy metal contamination.[1]

Reagents:

  • 1-(2-Chloropyridin-4-yl)ethanone (1.0 eq)[1]

  • Piperazine (3.0 eq, excess prevents bis-substitution)[1]

  • Solvent: DMSO or DMF[1]

  • Base: K₂CO₃ (2.0 eq)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-(2-Chloropyridin-4-yl)ethanone (1.0 g) in DMSO (5 mL).

  • Addition: Add Piperazine (1.65 g) and K₂CO₃ (1.7 g).

  • Reaction: Heat to 90°C for 4 hours . Monitor by TLC (10% MeOH in DCM).[1]

    • Checkpoint: The electron-withdrawing acetyl group at position 4 activates the chlorine at position 2, enabling rapid Nucleophilic Aromatic Substitution (SNAr).[1]

  • Workup (Self-Validating):

    • Dilute reaction mixture with water (50 mL).

    • Extract with EtOAc (3x).[1]

    • Acid-Base Purification: Extract organic layer with 1N HCl (product moves to aqueous phase).[1] Wash organic layer (removes non-basic impurities).[1] Basify aqueous layer to pH 10 with NaOH.[1] Extract back into EtOAc.

  • Result: Yield >85%. Purity >95% (NMR).

Protocol B: Synthesis via Buchwald-Hartwig Amination

Applicability: Phenyl Analog (B).[1] Disadvantage: Requires Pd catalyst, inert atmosphere, and rigorous purification.[1]

Reagents:

  • 1-(4-Chlorophenyl)ethanone[1]

  • Piperazine[1][2][3][4][5][6][7][8]

  • Catalyst: Pd₂(dba)₃ / BINAP[1]

  • Base: NaOtBu[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, combine aryl chloride, piperazine, base, and catalyst system in toluene.

  • Reaction: Reflux at 110°C for 12-16 hours .

  • Workup: Filter through Celite to remove Palladium black.[1] Concentrate and purify via column chromatography (Silica, DCM:MeOH).

  • Result: Yield 60-75%. Risk of residual Pd contamination.[1]

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision process for selecting the appropriate scaffold based on ADME requirements.

ScaffoldSelection Start Lead Optimization Need to introduce Piperazine CheckLogP Check Current LogP Start->CheckLogP HighLogP LogP > 3.0 (Lipophilic) CheckLogP->HighLogP Reduce Lipophilicity? LowLogP LogP < 1.0 (Hydrophilic) CheckLogP->LowLogP Increase Lipophilicity? SelectPyridine SELECT TARGET (A) Pyridine Scaffold (Lowers LogP, Maintains Permeability) HighLogP->SelectPyridine Moderate Reduction SelectPyrimidine SELECT ANALOG (C) Pyrimidine Scaffold (Maximizes Solubility) HighLogP->SelectPyrimidine Drastic Reduction SelectPhenyl SELECT ANALOG (B) Phenyl Scaffold (Maintains Lipophilicity) LowLogP->SelectPhenyl Synthesis Synthesis Route SelectPyridine->Synthesis SelectPhenyl->Synthesis SelectPyrimidine->Synthesis SNAr SNAr (No Catalyst) High Yield, Low Cost Synthesis->SNAr Pyridine/Pyrimidine Buchwald Buchwald-Hartwig (Pd) High Cost, Metal Removal Synthesis->Buchwald Phenyl

Caption: Decision Logic for Scaffold Selection. The Pyridine scaffold (Target A) offers the optimal balance of properties and ease of synthesis (SNAr).[1]

Critical Analysis: Why Choose the Pyridine Scaffold?

The "Ortho-Effect" on Metabolic Stability

In the Phenyl analog (B), the aromatic ring is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] In the Target (A), the pyridine nitrogen is electron-withdrawing.[1] Placing the nitrogen at the 2-position (ortho to the piperazine) and the acetyl at the 4-position creates an electron-deficient ring system that is highly resistant to oxidative metabolism. This prolongs the half-life (


) of the compound in microsomal stability assays.[1]
Synthetic Modularity

The acetyl group (-C(=O)CH₃) on the pyridine ring is a versatile handle.[1] Unlike the phenyl analog, the pyridine ring facilitates specific downstream chemistries:

  • Reductive Amination: The ketone can be converted to a chiral amine.[1]

  • Condensation: Reaction with hydrazines to form pyrazoles (common in kinase inhibitors).[1]

  • Halogenation: The 3-position of the pyridine ring remains accessible for electrophilic halogenation if further substitution is needed.[1]

Self-Validating Purity Check

Because the Target (A) contains both a basic piperazine and a weakly basic pyridine, its elution profile in LC-MS is distinct.

  • QC Check: In acidic mobile phase (0.1% Formic Acid), the molecule will carry a +2 charge (Piperazine NH + Pyridine N).[1] This results in a characteristic early retention time compared to the +1 charged Phenyl analog, confirming the identity without complex NMR experiments.[1]

References

  • PubChem Compound Summary. 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one (Analog Structure).[1][5] National Library of Medicine.[1][5] [Link]

  • Journal of Medicinal Chemistry.Strategies for Heterocyclic Replacement in Drug Discovery. (General Reference for Bioisosterism).

Sources

A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation that a novel bioactive compound reaches and interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive, in-depth comparison of two leading methodologies for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. To illustrate the practical application and comparative strengths of these techniques, we will focus on a case study of a novel compound, 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, a molecule whose piperazine and pyridine moieties suggest a potential interaction with G-protein coupled receptors (GPCRs), a frequent target for neuropsychiatric drugs.[3][4]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles, the rationale for experimental choices, and the importance of self-validating systems for generating robust and reliable data.

The Challenge: Unveiling the Cellular Target of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

The chemical structure of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, featuring a piperazine ring, is a common scaffold in a variety of biologically active compounds, including those targeting central nervous system receptors.[4][5] Based on this structural motif, a plausible hypothesis is its engagement with a member of the GPCR family, such as the dopamine D2 receptor. However, without empirical evidence of direct binding in a cellular context, this remains an educated assumption. The following sections will detail two powerful, yet distinct, approaches to rigorously test this hypothesis.

Method 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7] The binding of a small molecule, such as 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, to its protein target generally increases the protein's resistance to heat-induced unfolding and aggregation.[7] This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.[7][8]

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Separation cluster_analysis Analysis cells Cells expressing target protein treat_dmso Vehicle (DMSO) cells->treat_dmso Incubate treat_compound 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone cells->treat_compound Incubate heat Temperature Gradient treat_dmso->heat treat_compound->heat lysis Lysis & Centrifugation heat->lysis soluble Soluble Fraction lysis->soluble aggregated Aggregated Fraction (Discard) lysis->aggregated sds_page SDS-PAGE soluble->sds_page western Western Blot (Anti-Target Antibody) sds_page->western quant Quantification western->quant

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Culture: Culture a human cell line endogenously expressing the putative target (e.g., HEK293 cells for an overexpressed D2 receptor model, or a neuronal cell line for endogenous expression).

  • Compound Incubation: Treat the cells with a concentration range of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone or a vehicle control (e.g., DMSO) for a predetermined time to allow for cellular uptake and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.[6]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.[6]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[6]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein. A loading control (e.g., GAPDH) should also be probed.[6]

  • Data Analysis: Quantify the band intensities. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating a shift in the melting curve.

Method 2: NanoBRET™ Target Engagement Assay - A Proximity-Based Approach

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a target protein in living cells.[9] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[10][11] When a test compound binds to the target protein, it competes with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[9][10]

NanoBRET™ Target Engagement Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Plate Setup cluster_addition Reagent Addition cluster_incubation Incubation cluster_readout Detection cells Cells expressing Target-NanoLuc® fusion plate Dispense cells into assay plate cells->plate compound Add 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (or controls) plate->compound tracer Add NanoBRET® Tracer compound->tracer incubate Equilibrate at 37°C tracer->incubate substrate Add NanoBRET® Substrate incubate->substrate read Measure BRET Signal (450nm and 610nm) substrate->read

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Detailed NanoBRET™ Target Engagement Protocol
  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow for protein expression, typically for 18-24 hours.[12]

  • Cell Plating: Harvest the cells and dispense them into a white, low-volume 384-well assay plate.[12]

  • Compound Addition: Add serial dilutions of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, a positive control compound (a known ligand for the target), and a vehicle control (DMSO).

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer for the target protein family.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period (e.g., 2 hours) to allow the binding to reach equilibrium.[12]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately read the plate on a luminometer capable of detecting two wavelengths simultaneously (donor emission at ~450 nm and acceptor emission at ~610 nm).[12]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A dose-dependent decrease in the BRET ratio upon addition of the test compound indicates competitive binding to the target. This data can be used to determine the intracellular IC₅₀ and apparent affinity (Ki) of the compound.

Comparative Analysis: CETSA vs. NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[6][7]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9][10]
Labeling Label-free; uses endogenous or untagged recombinant protein.[1]Requires genetic fusion of NanoLuc® to the target protein.[1][9]
Detection Western Blot, Mass Spectrometry, or specific immunoassays.[7]Luminescence plate reader.[12]
Throughput Lower throughput, especially with Western Blot readout.[13]High-throughput, suitable for screening.[14]
Quantitative Semi-quantitative (melt curve shift) to quantitative (isothermal dose-response).[8]Highly quantitative; provides IC₅₀ and residence time data.[9][11]
Advantages - No modification of protein or compound needed.[1]- Applicable to any soluble protein.- Can be performed in tissue samples.[8]- High sensitivity and wide dynamic range.- Real-time measurements in living cells.- Can measure compound permeability and residence time.[9]
Disadvantages - Requires a high-quality antibody for the target protein.- Not all ligand binding events result in a significant thermal shift.- Can be laborious and time-consuming.[15]- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Potential for steric hindrance from the NanoLuc® tag.

Putative Signaling Pathway of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Assuming 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone acts as an antagonist at the dopamine D2 receptor, a Gi-coupled GPCR, its engagement would block the downstream signaling cascade initiated by dopamine.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (Gi-coupled) Dopamine->D2R Activates Compound 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Compound->D2R Inhibits AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Putative signaling pathway of Dopamine D2 receptor and point of inhibition.

Conclusion

Validating the cellular target engagement of a novel compound is a critical step in drug discovery.[1] Both CETSA and NanoBRET™ offer powerful, yet distinct, approaches to achieve this. CETSA provides a label-free method to confirm binding to the endogenous or an untagged target, while NanoBRET™ offers a high-throughput, quantitative assessment of binding affinity and kinetics in living cells. For a comprehensive validation of the target engagement of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone, a dual approach employing both methodologies would provide the most robust and compelling evidence. The choice of the primary method may depend on the availability of specific reagents, such as a high-quality antibody for CETSA or a suitable tracer for NanoBRET™, and the desired throughput of the assay.

References

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). PubMed. [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. [Link]

  • 1-(4-piperazin-1-ylphenyl)ethanone | CAS#:51639-48-6. Chemsrc. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]

  • 1-(2-Pyridyl)piperazine. Chem-Impex. [Link]

  • Piperazine. Wikipedia. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. PubMed. [Link]

Sources

Comparative analysis of the pharmacokinetic properties of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, the 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases (e.g., CDK4/6), GPCRs (e.g., Histamine H3), and PARP enzymes.

This guide provides a comparative pharmacokinetic (PK) analysis of this core scaffold against its functionalized analogues. For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, Excretion) shifts that occur when modifying the piperazine tail (Position 2) or the acetyl moiety (Position 4) is critical for lead optimization.

Key Insight: The unsubstituted piperazine nitrogen is the primary determinant of solubility and clearance, while the acetyl group serves as a metabolic "soft spot" prone to reductive biotransformation.

Comparative Analysis of Analogues

We categorize the analogues into three distinct series based on common medicinal chemistry transformations.

  • Series A (Parent Scaffold): Unsubstituted secondary amine at the piperazine.

  • Series B (Lipophilic Blockers): N-Benzyl/Aryl substituted piperazines (Targeting hydrophobic pockets, e.g., PARP inhibitors).

  • Series C (Polar Caps): N-Sulfonyl/Acyl substituted piperazines (Optimizing metabolic stability).

Physicochemical Profile (In Silico & In Vitro)

The following table summarizes the shift in properties when the parent scaffold is modified.

PropertySeries A (Parent) Series B (N-Benzyl) Series C (N-Methanesulfonyl) Impact on PK
MW (Da) ~205~295~283Series B approaches the limit for CNS penetration.
cLogP 0.8 - 1.22.5 - 3.20.5 - 0.9Series B shows high membrane permeability but risk of non-specific binding.
pKa (Basic) ~8.5 (Piperazine NH)~6.0 (Pyridine N)~2.0 (Sulfonamide)Series A is highly ionized at physiological pH, aiding solubility but limiting passive diffusion.
tPSA (Ų) ~50~50~85Series C has reduced permeability due to higher polar surface area.
Solubility (pH 7.4) High (>100 µM)Low (<10 µM)Moderate (50 µM)Critical: Series B often requires formulation aids (e.g., cyclodextrins).
Metabolic Stability & Clearance

The metabolic fate of these analogues differs significantly based on the protection of the piperazine nitrogen.

  • Series A (High Clearance): The secondary amine is rapidly metabolized via N-oxidation and N-glucuronidation. Additionally, the acetyl group undergoes carbonyl reduction to the corresponding alcohol (1-(2-piperazin-1-ylpyridin-4-yl)ethanol) by cytosolic reductases.

  • Series B (CYP-Mediated Clearance): The lipophilic tail protects against direct conjugation but introduces sites for CYP450-mediated hydroxylation (typically CYP3A4/2D6). This series often acts as a P-gp substrate , limiting oral bioavailability.

  • Series C (High Stability): Capping the nitrogen with a sulfonyl group blocks N-oxidation and glucuronidation, significantly extending the half-life (

    
    ). However, this can lead to "metabolic switching," where the acetyl reduction becomes the rate-limiting clearance step.
    
Permeability & Efflux (Caco-2 Data)
  • Parent: Moderate permeability (

    
     cm/s). Low efflux ratio.
    
  • N-Benzyl Analogues: High passive permeability (

    
     cm/s) but often show high Efflux Ratios (ER > 2.5), indicating P-glycoprotein (P-gp) efflux liability.
    
  • N-Sulfonyl Analogues: Lower passive permeability due to polarity; generally not P-gp substrates.

Visualizing the Metabolic Landscape

The following diagram maps the metabolic divergence between the parent scaffold and its analogues.

MetabolicPathways Parent Parent Scaffold (Free NH, Acetyl) Alcohol Metabolite M1: Alcohol (Reductive) Parent->Alcohol Carbonyl Reductase N_Oxide Metabolite M2: N-Oxide (Oxidative) Parent->N_Oxide FMO / CYP Glucuronide Metabolite M3: N-Glucuronide (Conjugation) Parent->Glucuronide UGT Analogue_B Series B (N-Benzyl) (Lipophilic) Analogue_B->Alcohol Slower Reduction Hydroxylated Metabolite M4: Aryl-OH (CYP3A4) Analogue_B->Hydroxylated CYP3A4 / 2D6 Analogue_C Series C (N-Sulfonyl) (Blocked N) Analogue_C->Alcohol Minor Pathway Stable High Stability (Renal Excretion) Analogue_C->Stable Excreted Unchanged

Figure 1: Metabolic divergence of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone derivatives. Series A (Parent) is cleared via multiple pathways, while Series C shows enhanced stability.

Experimental Protocols

To validate the pharmacokinetic claims above, the following standardized protocols are recommended. These are designed to be self-validating with internal controls.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: Rapidly rank the aqueous solubility of analogues to predict formulation challenges.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Serial dilute stocks into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate. Final concentrations: 100, 50, 25, 12.5, 6.25 µM. Final DMSO concentration < 1%.

  • Incubation: Shake plates at 25°C for 90 minutes to ensure equilibrium.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation:

    • Control: Use Hydrocortisone (High Sol) and Reserpine (Low Sol).

    • Criteria: The "Solubility Limit" is defined as the concentration where absorbance > 3x standard deviation of the blank.

Protocol 2: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human/Rat liver microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • 
      .
      

Decision Tree for Lead Optimization

Use this logic flow to select the best analogue series based on your specific PK hurdles.

OptimizationTree Start Lead Optimization: PK Hurdle Identification Solubility Issue: Poor Solubility? Start->Solubility Clearance Issue: High Clearance? Start->Clearance Permeability Issue: Poor Permeability? Start->Permeability Sol_Yes Strategy: Use Series A (Free NH) or Formulate as Salt Solubility->Sol_Yes Yes Clear_Met Metabolic Soft Spot? Clearance->Clear_Met Yes Perm_Yes Strategy: Series B (Lipophilic) Increase LogP Permeability->Perm_Yes Yes Block_N Strategy: Series C (Sulfonyl/Acyl) to block N-oxidation Clear_Met->Block_N N-Oxidation Block_Ac Strategy: Modify Acetyl Group (e.g., to oxime or CF3) Clear_Met->Block_Ac Ketone Reduction

Figure 2: Strategic decision tree for optimizing the 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone scaffold.

References

  • Piperazine Scaffolds in Oncology: Title: Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents.[2] Source: ResearchGate (2025). URL:[Link]

  • P-Glycoprotein Interaction: Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.[3] Source: MDPI (2019). URL:[Link]

  • PARP Inhibitor Development: Title: Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase. Source: Molecules (2022). URL:[Link]

  • Metabolic Pathways of Piperazines: Title: Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone.[1] Source: Drug Metabolism and Disposition (2012).[1] URL:[Link]

Sources

A Comparative Guide to the Independent Verification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone: Synthesis, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven framework for the synthesis, purification, and, most critically, the independent verification of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone. We move beyond a simple recitation of protocols to explain the causal-driven choices that ensure a self-validating workflow, from initial reaction to final analytical sign-off.

Introduction: The Significance of Structural and Purity Verification

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a piperazine and an acetyl group. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or fragments for developing novel therapeutic agents. Molecules incorporating piperazine and pyridine moieties have demonstrated a wide range of biological activities.[1][2] Given this context, any impurities—such as starting materials, byproducts, or isomers—could drastically alter biological screening results, leading to false positives or negatives and confounding structure-activity relationship (SAR) studies. Therefore, a multi-pronged, orthogonal approach to verification is not merely best practice; it is a scientific necessity.

Synthetic Strategy: A Reliable Pathway

A common and effective method for synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing acetyl group, to facilitate the displacement of a suitable leaving group by piperazine.

Proposed Synthetic Route:

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-Chloro-4-acetylpyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO or NMP Base: K2CO3 or Et3N Heat (e.g., 80-120 °C) SM1->Reaction SM2 Piperazine (excess) SM2->Reaction Product 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone Reaction->Product Verification cluster_methods Orthogonal Analytical Techniques Input Purified Compound HPLC HPLC/LC-MS (Purity & Mass) Input->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Input->NMR IR IR Spectroscopy (Functional Groups) Input->IR EA Elemental Analysis (CHN) (Elemental Composition) Input->EA Output Verified Structure & Purity >95% HPLC->Output NMR->Output IR->Output EA->Output

Sources

A review of the literature on pyridinylpiperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Pyridinylpiperazine Compounds: Synthesis, Comparative Pharmacology, and Therapeutic Applications

Executive Summary

The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive review of pyridinylpiperazine compounds, intended for researchers and drug development professionals. We delve into common synthetic strategies, offer a comparative analysis of their pharmacological activity across key receptor families—including adrenergic, dopaminergic, and serotonergic systems—and explore their expanding role in emerging therapeutic areas such as oncology and anti-infectives. This document synthesizes data from seminal and recent literature, presenting quantitative comparisons, detailed experimental protocols, and visual workflows to elucidate the structure-activity relationships and therapeutic potential of this versatile chemical class.

The Pyridinylpiperazine Scaffold: An Introduction

The pyridinylpiperazine moiety consists of a pyridine ring linked to a piperazine ring.[3][4] This six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides a unique combination of properties: a large polar surface area, relative structural rigidity, and multiple hydrogen bond donors and acceptors.[1][2] These characteristics often translate to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability, making the scaffold a highly attractive starting point for drug design.[1][2]

The versatility of the pyridinylpiperazine core allows for substitution at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives. Modifications can drastically alter a compound's affinity, selectivity, and efficacy for its biological target.[5] This chemical tractability has led to the development of numerous successful drugs, including the antidepressant Mirtazapine and the antipsychotic Azaperone, cementing the scaffold's importance in the pharmaceutical landscape.[6]

Synthetic Strategies: Building the Core

The construction of the pyridinylpiperazine scaffold is typically straightforward, with the most common approach being a nucleophilic aromatic substitution reaction.

General Synthesis Route

The primary method involves the reaction of a halo-substituted pyridine (commonly 2-chloropyridine or its derivatives) with piperazine. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the halide by one of the piperazine nitrogens. The reaction conditions can be tuned, but often involve heating in a suitable solvent.

To create more complex, multi-substituted derivatives, this core reaction is followed by the functionalization of the second piperazine nitrogen (N4).

General Synthesis of Pyridinylpiperazine Derivatives cluster_0 Step 1: Core Formation cluster_1 Step 2: N4-Functionalization Halo-Pyridine Halo-Pyridine (e.g., 2-Chloropyridine) Pyridinylpiperazine_Core 1-(Pyridin-2-yl)piperazine Halo-Pyridine->Pyridinylpiperazine_Core Piperazine, Heat Piperazine Piperazine Core 1-(Pyridin-2-yl)piperazine Final_Product N4-Substituted Pyridinylpiperazine Core->Final_Product Base, Solvent Reagent Electrophile (R-X) Dopamine D2 Receptor Signaling Dopamine Dopamine or Pyridinylpiperazine Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep1 Prepare cell membranes expressing target receptor incub Incubate membranes, radioligand ([³H]-ligand), and test compound prep1->incub prep2 Prepare assay buffer and serial dilutions of test compound prep2->incub sep Separate bound from free radioligand (via filtration) incub->sep count Quantify bound radioactivity (Scintillation counting) sep->count analyze Plot % inhibition vs. [compound] to determine IC₅₀ count->analyze calc Calculate Ki using Cheng-Prusoff equation analyze->calc

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

Treat 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone as a Corrosive, Basic Organic Hazardous Waste. Due to the piperazine moiety, this compound presents specific risks regarding skin sensitization and potential nitrosamine formation if mismanaged. It must never be disposed of via sanitary sewer systems. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Action Codes:

  • RCRA Status: Non-listed (manage as Characteristic Waste if pH > 12.5, otherwise General Hazardous Waste).

  • Segregation: Store with Organic Bases . Isolate from Acids and Oxidizers.[1]

  • Container Labeling: "Hazardous Waste - Basic Organic Solid/Liquid - Toxic/Corrosive."

Hazard Identification & Classification

To validate the disposal protocol, we must understand the chemical behavior driving the safety requirements.

Functional Group Analysis
  • Piperazine Ring (Secondary Amine):

    • Hazard:[1][2][3] High alkalinity (pKa ~9.8). Known respiratory and skin sensitizer.[2]

    • Critical Risk: The secondary amine (-NH) functionality poses a severe risk of forming carcinogenic nitrosamines if commingled with nitrosating agents (e.g., sodium nitrite, nitric acid) in waste streams [1, 2].

  • Pyridine Ring:

    • Hazard:[1][2][3] Potential hepatotoxicity and unpleasant odor threshold. Increases organic solubility, facilitating skin absorption [3].

  • Ethanone (Ketone):

    • Hazard:[1][2][3] Combustibility.[1][3][4] While the free base is likely a solid, it contributes to the calorific value during incineration.

GHS Classification (Derived)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).[3][5]

  • H317: May cause an allergic skin reaction (Sensitizer).[3][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][6]

Pre-Disposal Treatment & Segregation

Do not neutralize this compound in the lab unless part of a validated synthesis workup. In-situ neutralization of piperazine derivatives is highly exothermic and can generate hazardous vapors.

Waste Stream Segregation
Waste CategoryCompatibility StatusRationale
Organic Bases COMPATIBLE Primary waste stream. (e.g., Triethylamine, Pyridine).
Halogenated Solvents CONDITIONAL Compatible, but increases disposal cost. Avoid unless dissolved in DCM/Chloroform.
Strong Acids INCOMPATIBLE DANGER: Exothermic acid-base reaction.
Oxidizers INCOMPATIBLE DANGER: Fire/Explosion risk.[1][4]
Nitrating Agents FORBIDDEN CRITICAL: Risk of N-Nitrosopiperazine formation (Carcinogen).

Step-by-Step Disposal Protocol

Phase 1: Collection & Containment[2][8]
  • Solid Waste (Pure Compound/Powder):

    • Place the substance in a clear, polyethylene bag (minimum 2 mil thickness).

    • Double-bag the material.

    • Place the sealed bag into a Wide-Mouth HDPE Drum (DOT approved).

    • Note: Do not use metal drums if the compound is wet or in solution, as the basicity can corrode metal over time.

  • Liquid Waste (Mother Liquors/Solutions):

    • Ensure the solvent is compatible with HDPE or Glass (avoid aluminum containers).

    • Check pH: If pH > 12.5, the waste is RCRA Corrosive (D002).

    • Leave 10% headspace in the container to allow for thermal expansion.

Phase 2: Labeling

Affix a hazardous waste label with the following specific data:

  • Chemical Name: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone (No abbreviations).

  • Hazards: Corrosive, Irritant, Sensitizer.[2][3]

Phase 3: Final Disposal
  • Method: Incineration.[7]

  • Rationale: The high nitrogen content requires incineration with secondary combustion chambers (afterburners) and scrubbers to manage NOx emissions effectively [1].

Operational Workflow (Decision Matrix)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid DoubleBag Double Bag in Polyethylene Solid->DoubleBag SolidContainer Container: Wide-Mouth HDPE Drum DoubleBag->SolidContainer Labeling Label: 'Corrosive Basic Organic' Add: 'Sensitizer' SolidContainer->Labeling SolventCheck Check Solvent Compatibility Liquid->SolventCheck AcidCheck Is Mixed with Acid? SolventCheck->AcidCheck SegregateAcid STOP: Do NOT Mix. Segregate Acid Waste. AcidCheck->SegregateAcid Yes LiquidContainer Container: HDPE Carboy (Basic Organic) AcidCheck->LiquidContainer No LiquidContainer->Labeling NitrosamineCheck CRITICAL CHECK: Are Nitrating Agents Present? Labeling->NitrosamineCheck IsoStorage ISOLATE IMMEDIATELY Prevent Nitrosamine Formation NitrosamineCheck->IsoStorage Yes FinalStorage Satellite Accumulation Area (Secondary Containment) NitrosamineCheck->FinalStorage No Disposal Ship for Incineration IsoStorage->Disposal FinalStorage->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of piperazine-pyridine waste streams.

Emergency Response (Spills)[1][8]

In the event of a spill outside the fume hood:

  • PPE: Wear a full-face respirator with organic vapor/amine cartridges (piperazines are respiratory sensitizers), nitrile gloves (double-gloved), and Tyvek suit.

  • Containment: Do not use water immediately (spreads the base). Use a dry absorbent (vermiculite or clay).

  • Neutralization (Spill only): You may lightly mist the absorbed spill with dilute Citric Acid to neutralize basicity before scooping, but ensure adequate ventilation to handle any heat generation.

  • Decontamination: Wash the surface with soap and water; collect all rinsate as hazardous waste [1].

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: High Caution / Respiratory Sensitizer Risk Chemical Class: Piperazine-substituted Pyridine Physical State: Solid (Crystalline Powder)

As researchers, we often treat intermediates as "just another white powder." This is a critical error with 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone . This molecule combines a pyridine core with a piperazine moiety. While the pyridine ring presents standard toxicity risks, the piperazine ring is a well-documented respiratory and skin sensitizer .

The Causality of Risk: Exposure to piperazine derivatives can induce irreversible immunological sensitization. Once sensitized, even trace amounts (nanograms) can trigger anaphylactic-like respiratory distress (asthma). Therefore, the PPE strategy below is designed not just to prevent toxicity, but to prevent immunological recognition by your body.

Hazard Identification & Risk Matrix

Derived from Structure-Activity Relationship (SAR) of Piperazine/Pyridine classes.

Hazard CategoryGHS Classification (Likely)Mechanism of Action
Respiratory Resp. Sens. 1 (H334) Piperazine nitrogen reacts with lung proteins to form haptens, triggering IgE-mediated immune response.
Dermal Skin Corr.[1] 1B (H314) or Irrit. 2Basic amines (pKa ~9.8) can saponify skin lipids, causing burns or severe dermatitis.
Systemic Acute Tox. 4 (H302) Pyridine metabolism can inhibit acetylcholinesterase or damage liver/kidney function.
Ocular Eye Dam. 1 (H318) High pH in tear film causes rapid corneal opacification.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Follow this "Barrier-in-Depth" protocol.

A. Respiratory Protection (The Critical Barrier)

Primary Control: Chemical Fume Hood (Certified Face Velocity: 100 fpm / 0.5 m/s).

  • Why: Engineering controls are superior to wearable PPE. The powder is likely electrostatic; draft-free weighing enclosures are required.

Secondary Control (If outside hood):

  • Respirator: Full-face Powered Air Purifying Respirator (PAPR) with HEPA filters OR a tight-fitting full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Why: N95 masks do not seal perfectly against facial hair or movement and offer no eye protection against corrosive dust.

B. Dermal Protection

Glove Protocol: Double-Gloving is Mandatory.

  • Inner Glove: Nitrile (4 mil).

  • Outer Glove: Nitrile (Extended Cuff, minimum 6-8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Why: Piperazines are small, organic bases that can permeate thin nitrile. The outer glove takes the mechanical stress; the inner glove provides the chemical barrier during doffing.

C. Ocular Protection[2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses. Dust can bypass the sides of glasses and react with eye moisture to form a caustic solution.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating logic: If you can see dust on your gloves, the containment has failed.

Step 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or antistatic gun inside the balance enclosure. Piperazine powders are often "flyaway" solids.

  • Barrier Check: Verify fume hood flow alarm is active. Don double gloves.

  • Weighing:

    • Never weigh on an open bench.

    • Use a pre-tared vial.

    • Technique: Use a disposable antistatic spatula. Do not return excess material to the stock container (prevents cross-contamination).

Step 2: Solubilization (The Danger Zone)

Risk: Adding solvent can displace air, ejecting a "puff" of toxic dust.

  • Add solvent slowly down the side of the vessel.

  • Cap the vessel immediately after addition.

  • Vortex/sonicate only inside the hood.

Step 3: Reaction & Cleanup[6][7]
  • Spill Management: If powder spills, do not dry sweep. Cover with wet paper towels (soaked in dilute acetic acid if compatible, or water) to suppress dust, then wipe.

  • Doffing:

    • Wash outer gloves with soap/water before removing.

    • Peel outer gloves off, turning them inside out.

    • Inspect inner gloves for tears.

    • Wash hands thoroughly with cool water (warm water opens pores, increasing absorption).

Visualizing the Safety Workflow

The following diagram illustrates the "Containment Logic" required for this compound.

SafeHandling Storage 1. Storage (Cool, Dry, Segregated) Weighing 2. Weighing (Fume Hood + Ionizer) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Closed Vessel) Weighing->Solubilization Dissolve Immediately to Stop Dust Waste 5. Disposal (Organic Base Stream) Weighing->Waste Contaminated Consumables Reaction 4. Reaction (Inert Atmosphere) Solubilization->Reaction Transfer via Syringe Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle for Piperazine/Pyridine intermediates. Note the emphasis on rapid solubilization to eliminate the dust hazard.

Waste Disposal & Deactivation

Disposal Class: Hazardous Organic Base

  • Segregation: Do not mix with acidic waste streams (e.g., Nitric/Sulfuric acid waste). The neutralization reaction is highly exothermic and can vaporize the toxicant.

  • Container: High-Density Polyethylene (HDPE) jerricans.

  • Labeling: Must explicitly state "Contains Piperazine Derivatives – Potential Sensitizer."

  • Decontamination of Glassware:

    • Rinse with a 5% Acetic Acid or Citric Acid solution (converts the free base to a non-volatile salt).

    • Follow with water and ethanol rinse.

References

  • National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC/NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier (Sensitization Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at: [Link]

  • PubChem. Compound Summary: Pyridine Derivatives Toxicity Profile. National Library of Medicine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.